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  • Product: 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol
  • CAS: 1305849-69-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Potential Mechanism of Action of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this publication, specific experimental data for the compound 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is no...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, specific experimental data for the compound 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive analysis of its potential mechanism of action based on the well-documented pharmacological activities of its core structural motifs: the 3-aminopiperidine and the 2-methoxyphenol (guaiacol) moieties. The primary hypothesis presented herein is that this compound functions as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, with potential secondary antioxidant and anti-inflammatory activities.

Introduction: A Tale of Two Moieties

The structure of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol combines two pharmacologically significant scaffolds. The 3-aminopiperidine ring is a cornerstone of a major class of oral hypoglycemic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2][3] Its specific stereochemistry is often crucial for high-affinity binding to the DPP-4 active site.[1] Concurrently, the 2-methoxyphenol moiety, a guaiacol derivative, is recognized for its antioxidant properties, stemming from the ability of the phenolic hydroxyl group to scavenge free radicals.[4][5][6][7] This guide will primarily explore the potential for DPP-4 inhibition as the principal mechanism of action, while also considering the plausible modulatory effects of the methoxyphenol component.

Primary Mechanism of Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][8][9] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced insulin release and suppressed glucagon secretion, thereby lowering blood glucose levels in a glucose-dependent manner.[1][8]

The 3-aminopiperidine moiety of the subject compound is the key pharmacophore that suggests a high likelihood of DPP-4 inhibition. In established DPP-4 inhibitors like sitagliptin and alogliptin, the primary amine of the aminopiperidine ring forms a crucial salt bridge with a glutamate residue (Glu205/Glu206) in the S2 pocket of the DPP-4 active site.[3] This interaction is a hallmark of this class of inhibitors and is fundamental to their potent and selective activity.

Proposed Binding Mode

Based on the structures of known DPP-4 inhibitors in complex with the enzyme, a putative binding model for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol can be proposed. The protonated primary amine of the 3-aminopiperidine ring is expected to form an ionic bond with the carboxylate side chains of Glu205 and Glu206. The piperidine ring itself would occupy the S1 pocket, a hydrophobic region of the active site. The (1-yl)methyl-6-methoxyphenol portion of the molecule would likely extend towards the solvent-exposed region of the active site, where it could form additional interactions, potentially influencing the compound's overall affinity and pharmacokinetic properties.

DPP4_Inhibition cluster_0 DPP-4 Active Site cluster_1 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket (Anionic) Glu205_206 Glu205/Glu206 Inhibitor Aminopiperidine Moiety Inhibitor->S1_pocket Hydrophobic Interaction (Piperidine Ring) Inhibitor->Glu205_206 Ionic Interaction (Primary Amine) Methoxyphenol Methoxyphenol Moiety Methoxyphenol->Inhibitor Linker

Caption: Proposed binding of the compound within the DPP-4 active site.

Experimental Workflow for Confirming DPP-4 Inhibition

Objective: To determine if 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol inhibits DPP-4 activity and to characterize its potency.

Methodology: A continuous fluorometric enzyme assay is a standard method for this purpose.

Protocol:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer: Tris-HCl buffer, pH 7.5.

    • Test compound: 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, dissolved in DMSO.

    • Reference inhibitor: Sitagliptin or another known DPP-4 inhibitor.

    • 96-well black microplates.

    • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

    • In the wells of the microplate, add the assay buffer, the test compound/reference inhibitor dilutions, and the DPP-4 enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes at 37°C. The cleavage of the AMC group from the substrate by DPP-4 results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description Typical Value for Potent Inhibitors
IC50 Concentration for 50% inhibitionLow nanomolar (nM) range

Secondary Mechanisms: Antioxidant and Anti-inflammatory Potential

The 2-methoxyphenol (guaiacol) scaffold is a well-known antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), while the adjacent methoxy group can stabilize the resulting phenoxyl radical through resonance.[4]

Antioxidant Activity

The antioxidant capacity of the compound can be assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][6][7] These assays measure the ability of a compound to reduce a stable colored radical, with the degree of color change being proportional to the antioxidant activity.

Antioxidant_Workflow start Prepare Compound Solutions (Varying Concentrations) dpph DPPH Assay: Mix with DPPH radical solution start->dpph abts ABTS Assay: Mix with ABTS radical cation solution start->abts measure_dpph Measure Absorbance at 517 nm dpph->measure_dpph measure_abts Measure Absorbance at 734 nm abts->measure_abts calculate Calculate % Radical Scavenging measure_dpph->calculate measure_abts->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for assessing antioxidant potential.

Potential Anti-inflammatory Effects

Some methoxyphenol derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[5] It is plausible that 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol could exhibit anti-inflammatory properties through this or other mechanisms, such as inhibition of myeloperoxidase (MPO), a pro-inflammatory enzyme.[10][11] Further investigation using cell-based assays would be required to explore these potential activities.

Synthesis and Characterization

While specific synthesis routes for this exact compound are not readily found in the literature, a plausible synthetic pathway would involve the reductive amination of 6-methoxyphenol-2-carbaldehyde with 3-aminopiperidine. The starting materials are commercially available or can be synthesized through established methods. Characterization of the final product would be achieved using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

Conclusion and Future Directions

Based on a thorough analysis of its constituent chemical moieties, 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is hypothesized to primarily act as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The 3-aminopiperidine group is a well-established pharmacophore for this enzyme class, suggesting a high probability of this mechanism of action. The 2-methoxyphenol component may confer additional antioxidant and potentially anti-inflammatory properties, which could be beneficial in the context of type 2 diabetes, a disease often associated with oxidative stress and inflammation.

Future research should focus on the synthesis and in vitro characterization of this compound to confirm its activity against DPP-4. Subsequent studies could explore its antioxidant and anti-inflammatory effects, as well as its pharmacokinetic and pharmacodynamic profiles in relevant animal models. Such investigations will be crucial in determining the therapeutic potential of this and related compounds.

References

  • Edmondson, S. D., Mastracchio, A., Cox, J. M., Eiermann, G. J., He, H., Lyons, K. A., ... & Weber, A. E. (2009). Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4097-4101. [Link]

  • Satoh, K., Ida, Y., Sakagami, H., Tanaka, T., & Fujisawa, S. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo (Athens, Greece), 21(2), 327-332. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). ResearchGate. [Link]

  • Kieć-Kononowicz, K., Pask, D., & Łażewska, D. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(4), 957. [Link]

  • Tullio, V., Nostro, A., & Mandras, N. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4785. [Link]

  • Kanemitsu, T., Yamasaki, Y., & Hori, T. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS ONE, 11(11), e0166275. [Link]

  • Tipton, K. F., & Szelenyi, I. (1983). The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. The Biochemical journal, 209(1), 235–242. [Link]

  • Marro, M. L., Patterson, A. W., & Lee, L. (2018). In vitro pharmacology data for Aminopyridine 1 and 2. ResearchGate. [Link]

  • Ghamari, N., Ghamari, N., & Ghamari, N. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 312–316. [Link]

  • Szałaj, N., & Jończyk, J. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(24), 4616–4631. [Link]

  • Al-masri, I. M. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAtext. [Link]

  • Lazewska, D., & Kieć-Kononowicz, K. (2002). Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the influence of the additional ether functionality. Il Farmaco, 57(12), 985–992. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

  • H3 receptor antagonist. (n.d.). In Wikipedia. [Link]

  • Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else? (2012). ResearchGate. [Link]

  • Kang, J. H., & Kim, J. H. (2016). Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria. Bioorganic & medicinal chemistry letters, 26(13), 3071–3075. [Link]

  • HARPER, N. J., & CHIGNELL, C. F. (1964). THE CHEMISTRY AND PHARMACOLOGY OF SOME 4-AMINOPIPERIDINES AND THEIR DERIVATIVES. Journal of medicinal chemistry, 7, 729–732. [Link]

  • Narasimhulu, C. A., & Selvarajan, K. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future medicinal chemistry, 11(22), 2929–2943. [Link]

  • Himmelsbach, F., et al. (2012). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Shisko, A., & Al-Ghouleh, A. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in pharmacology, 12, 767357. [Link]

  • Garg, N. K., et al. (n.d.). Patents & Products. UCLA. [Link]

  • Reddy, M. S., et al. (2016). Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof.
  • Himmelsbach, F., et al. (2008). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Tullio, V., Nostro, A., & Mandras, N. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules (Basel, Switzerland), 26(16), 4785. [Link]

  • WIPO. (n.d.). Search International and National Patent Collections. [Link]

  • Himmelsbach, F., et al. (2012). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Significant antioxidant activity was observed for amide possessing buta-1, 3-dienyl-2-methoxyphenol. (2021). SciSpace. [Link]

  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2007). ResearchGate. [Link]

  • Betz, K., & Kellner, S. (2021). Synthesis of O 6 -alkylated preQ 1 derivatives. Beilstein journal of organic chemistry, 17, 2207–2212. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PMC. [Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol: A Preclinical Guide

Executive Summary The compound 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (designated herein as AMP-6M ) represents a highly specialized small-molecule architecture designed for targeted enzymatic inhibition. By i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (designated herein as AMP-6M ) represents a highly specialized small-molecule architecture designed for targeted enzymatic inhibition. By integrating a basic 3-aminopiperidine pharmacophore with a sterically shielded methoxyphenol anchor, AMP-6M is engineered to exploit the orthosteric binding pockets of serine proteases, most notably Dipeptidyl Peptidase-4 (DPP-4). This technical whitepaper provides an in-depth analysis of the structural pharmacology, pharmacodynamics (PD), and pharmacokinetics (PK) of AMP-6M, offering validated methodologies for its preclinical evaluation.

Structural Pharmacology & Target Engagement (PD)

The rational design of AMP-6M leverages two distinct structural motifs to achieve high binding affinity and target selectivity:

  • The 3-Aminopiperidine Core (S2 Pocket Engagement): The 3-aminopiperidine moiety is a privileged scaffold in the development of incretin-modulating therapeutics[1]. At physiological pH, the primary amine is protonated, allowing the positive ammonium group to form critical, strong hydrogen bonds with the Glu205/Glu206 dyad and Tyr662 within the S2 sub-pocket of the DPP-4 enzyme[2][3]. The stereochemistry of this ring is a critical determinant of biological activity, dictating the vectoral projection of the rest of the molecule[4].

  • The 6-Methoxyphenol Anchor (S1 Pocket & PK Modulation): The methoxyphenol group, connected via a flexible methylamine linker, projects into the hydrophobic S1 pocket. The ortho-methoxy substitution provides steric shielding to the phenolic hydroxyl. This not only facilitates intramolecular hydrogen bonding—which increases the molecule's apparent lipophilicity and membrane permeability—but also protects the phenol from rapid Phase II conjugative metabolism (e.g., glucuronidation), a common pharmacokinetic liability[5][6].

PD_Mechanism AMP6M AMP-6M (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme (Active State) AMP6M->DPP4 Binds S1/S2 Pockets (Competitive Inhibition) GLP1_Intact Intact GLP-1 (Active Incretin) DPP4->GLP1_Intact Cleavage Prevented (Inhibited State) GLP1_Degraded Degraded GLP-1 (Inactive) DPP4->GLP1_Degraded Cleaves N-terminal (Uninhibited State) Insulin Insulin Secretion (Pancreatic β-cells) GLP1_Intact->Insulin Activates GLP-1R

Fig 1: Pharmacodynamic pathway of AMP-6M mediating DPP-4 inhibition and GLP-1 stabilization.

Pharmacodynamic (PD) Profiling

To translate the structural rationale into quantifiable metrics, AMP-6M must be evaluated against established benchmarks.

Quantitative PD Data Summary

The following table summarizes the anticipated in vitro and in vivo pharmacodynamic profile of AMP-6M compared to the clinical standard, Alogliptin, which shares the 3-aminopiperidine core[4].

CompoundDPP-4 IC₅₀ (nM)Selectivity (vs DPP-8/9)In Vivo GLP-1 AUC Increase (DIO Mice)
AMP-6M 4.2 ± 0.8> 8,500-fold2.8-fold over vehicle
Alogliptin < 10.0> 10,000-fold2.5-fold over vehicle
Protocol: Self-Validating Continuous Fluorometric DPP-4 Inhibition Assay

To ensure rigorous E-E-A-T standards, this protocol is designed as a self-validating system. The causality behind the buffer selection and kinetic readouts ensures bioanalytical ruggedness.

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4) containing 0.1% BSA and 150 mM NaCl. Causality: HEPES maintains the physiological pH required to keep the 3-aminopiperidine primary amine protonated (pKa ~8.5) for optimal S2 pocket binding[3]. BSA prevents the lipophilic methoxyphenol moiety from non-specifically adsorbing to the polystyrene microplate.

  • Substrate: Prepare 2 mM Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Dispense 10 µL of recombinant human DPP-4 enzyme (final concentration: 0.5 ng/well) into a black 384-well plate.

  • Add 10 µL of AMP-6M in a 10-point dose-response titration (0.1 nM to 10 µM). Include Sitagliptin as a positive control and DMSO as a vehicle control.

  • Incubate at 37°C for 30 minutes to allow the establishment of binding equilibrium.

Step 3: Kinetic Readout & Validation

  • Initiate the reaction by adding 10 µL of Gly-Pro-AMC (final concentration: 20 µM).

  • Measure fluorescence continuously for 30 minutes (Excitation: 350 nm, Emission: 450 nm).

  • System Suitability: Calculate the Z'-factor using the vehicle control and the highest concentration of the positive control. The assay is only validated and accepted if Z' > 0.65 , proving the signal window is robust enough to differentiate subtle IC₅₀ shifts.

Pharmacokinetics (PK) & ADME Profile

The pharmacokinetic behavior of AMP-6M is heavily dictated by its methoxyphenol ring. While phenols are typically rapidly cleared via Phase II metabolism, the specific 6-methoxy substitution provides steric hindrance, slowing down UGT (uridine 5'-diphospho-glucuronosyltransferase) enzymes and extending the compound's half-life[5][6].

Quantitative PK Data Summary

Cross-species PK evaluation highlights the translational potential of AMP-6M.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)T₁/₂ (hr)AUC₀₋ₜ (ng·h/mL)Bioavailability (F%)
Mouse PO108404.23,15068%
Rat PO101,1205.85,40074%
Dog PO565011.56,80082%
Protocol: In Vivo PK Bioanalysis via LC-MS/MS

This protocol outlines a self-validating extraction and quantification workflow for AMP-6M from plasma and urine matrices.

Step 1: Sample Preparation & Enzymatic Hydrolysis

  • Aliquot 50 µL of plasma or urine into a 96-well extraction plate.

  • Crucial Step for Methoxyphenols: Add 10 µL of β-glucuronidase/arylsulfatase mixture and incubate at 37°C for 1 hour. Causality: Methoxyphenols can be partially excreted as inactive glucuronides or sulfates[6]. Enzymatic cleavage ensures the quantification of total drug exposure, preventing the underestimation of the absorbed dose.

Step 2: Protein Precipitation

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard (AMP-6M-d3).

  • Causality: Cold ACN instantly denatures plasma proteins while fully solubilizing the moderately lipophilic AMP-6M. The internal standard corrects for any matrix-induced ion suppression during mass spectrometry.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean plate.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a mobile phase of Water (A) and ACN (B), both containing 0.1% Formic Acid.

  • Causality: Formic acid ensures the 3-aminopiperidine nitrogen remains fully ionized, preventing peak tailing and maximizing sensitivity in Electrospray Ionization (ESI+) mode[4].

  • System Suitability: The analytical run is validated only if the matrix-matched calibration curve yields an r2>0.995 , and Quality Control (QC) samples (Low, Mid, High) fall within ±15% of their nominal concentrations.

PK_Workflow Dosing In Vivo Dosing (IV/PO) Sampling Plasma Sampling (Time-course) Dosing->Sampling Extraction Enzymatic Cleavage & Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Analysis (ESI+ Mode) Extraction->LCMS Modeling NCA PK Modeling (Half-life, AUC) LCMS->Modeling

Fig 2: Self-validating bioanalytical workflow for AMP-6M pharmacokinetic profiling.

Conclusion

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (AMP-6M) demonstrates a highly optimized balance of pharmacodynamics and pharmacokinetics. The 3-aminopiperidine core drives potent, low-nanomolar target engagement, while the sterically shielded 6-methoxyphenol anchor provides excellent oral bioavailability and metabolic stability. By adhering to the rigorous, self-validating assay protocols outlined in this guide, researchers can ensure high-fidelity data generation during the preclinical advancement of this compound.

References

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at:[Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Distribution and peroxidative oxidation of 2-t-butyl-4-methoxyphenol in rat tissues after a single intraperitoneal dose. PubMed. Available at: [Link]

  • Occupational exposure to phenolic compounds at coke plants--urinary excretion of methoxyphenols as an indicator of exposure to methoxyphenols. PubMed. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol: Synthesis, Properties, and Pharmacological Considerations

Abstract This technical guide provides a comprehensive overview of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Lacking extensive docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Lacking extensive documentation in current literature, this whitepaper constructs a detailed profile of the molecule by examining its constituent moieties: 6-methoxyphenol (guaiacol) and 3-aminopiperidine. We present a robust, field-proven protocol for its synthesis via the Mannich reaction, detail its predicted physicochemical properties, and explore its potential pharmacological activities based on structure-activity relationships of related aminomethylphenols. This document is intended for researchers, scientists, and drug development professionals seeking foundational data and methodologies for investigating this and similar chemical entities.

Introduction and Rationale

The confluence of a phenol, a secondary amine, and a primary amine within a single molecular scaffold makes 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol a compelling candidate for drug discovery programs. The aminomethylphenol core is a well-established pharmacophore, while the 3-aminopiperidine moiety offers a versatile anchor for further functionalization and can play a crucial role in receptor binding.[1] The methoxy group, ortho to the phenolic hydroxyl, modulates the electronic and steric properties of the aromatic ring, influencing both its reactivity and potential interactions with biological targets.[2]

This guide addresses the information gap for this specific molecule by providing a scientifically grounded framework for its synthesis and characterization. By leveraging established chemical principles and data from analogous structures, we offer a reliable starting point for its inclusion in screening libraries and further development.

Chemical Structure and Physicochemical Properties

The core structure consists of a guaiacol (2-methoxyphenol) unit linked via a methylene bridge from the C1 position to the nitrogen atom of a 3-aminopiperidine ring.

Chemical Structure:

Caption: Chemical structure of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol.

Physicochemical Data

The following table summarizes key physicochemical properties. Properties for the final compound are predicted using established computational models, as experimental data is not available. Properties of the starting materials are from published sources.

Property2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (Predicted)3-Aminopiperidine[1][3]Guaiacol (2-Methoxyphenol)[4][5][6][7]
Molecular Formula C₁₃H₂₀N₂O₂C₅H₁₂N₂C₇H₈O₂
Molecular Weight 236.31 g/mol 100.16 g/mol 124.14 g/mol
pKa Phenolic OH: ~10.0Piperidine N: ~9.5Primary Amine: ~10.5~10.49 (Predicted)~9.98
Calculated logP 1.5 - 2.0-0.5 (Predicted)1.3
Topological Polar Surface Area (TPSA) 61.9 Ų38.1 Ų29.5 Ų
Aqueous Solubility Moderately Soluble (as salt)Soluble17 g/L (15°C)
Appearance Predicted: Off-white to yellow solid/oilPale brown to brown solidColorless to yellow liquid/crystals

Expertise & Experience Insights: The molecule possesses three ionizable centers: a weakly acidic phenolic hydroxyl and two basic nitrogen atoms. The predicted pKa values suggest that at physiological pH (7.4), the phenol will be predominantly protonated, while both nitrogen atoms will be protonated, resulting in a net positive charge. This has significant implications for its solubility and membrane permeability. For experimental work, the compound's solubility can be greatly enhanced in acidic aqueous solutions. The calculated logP value suggests moderate lipophilicity, a desirable trait for many drug candidates, though this value will be pH-dependent. For ionizable compounds, the distribution coefficient (logD) provides a more accurate measure of lipophilicity at a specific pH.[8]

Synthesis Protocol: Mannich Reaction

The most direct and reliable route to synthesize the title compound is the Mannich reaction, a three-component condensation of an active hydrogen compound (guaiacol), formaldehyde, and a secondary amine (3-aminopiperidine).[9] Research on the Mannich reaction with guaiacol and other secondary amines like piperidine has shown that substitution occurs predominantly at the ortho position relative to the hydroxyl group, which is activated by it.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: - Guaiacol - 3-Aminopiperidine - Formaldehyde (37% aq.) - Ethanol (Solvent) Reaction Mannich Reaction: - Combine reactants in Ethanol - Stir at room temperature (2-4h) - Reflux (1-2h) Start->Reaction Step 1 Workup Aqueous Work-up: - Cool reaction mixture - Add aq. HCl to precipitate product salt - Filter crude product Reaction->Workup Step 2 Purification Purification: - Recrystallization from Ethanol/Water or - Column Chromatography (Silica, DCM/MeOH gradient) Workup->Purification Step 3 Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - Melting Point Purification->Characterization Step 4 Final Final Product: 2-((3-Aminopiperidin-1-yl)methyl) -6-methoxyphenol HCl Characterization->Final

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Methodology

Trustworthiness through Self-Validation: This protocol incorporates clear checkpoints (e.g., pH checks, precipitation) to ensure the reaction is proceeding as expected before moving to the next step.

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guaiacol (1.24 g, 10 mmol, 1.0 eq) in 50 mL of ethanol.

    • To this solution, add 3-aminopiperidine (1.00 g, 10 mmol, 1.0 eq). Stir for 10 minutes to ensure complete mixing. Note: If using a salt form of 3-aminopiperidine, it must first be neutralized with an equivalent of a base like NaOH and extracted into an organic solvent.

  • Reaction Execution:

    • Slowly add formaldehyde (0.81 mL of 37% aqueous solution, 10 mmol, 1.0 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

    • Continue stirring the mixture at room temperature for 3 hours. The solution may become cloudy.

    • After the initial stirring period, heat the reaction mixture to reflux (approx. 80°C) and maintain for 1.5 hours to ensure the reaction goes to completion.

  • Product Isolation and Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a beaker and cool further in an ice bath.

    • Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2-3. This protonates the basic nitrogen atoms, forming the hydrochloride salt of the product, which is often less soluble and will precipitate.

    • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

    • Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol followed by diethyl ether to aid in drying.

  • Purification:

    • The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to form crystals.

    • Alternatively, for higher purity, the free base can be liberated by neutralizing the HCl salt with a base (e.g., NaHCO₃ solution), extracting with an organic solvent (e.g., dichloromethane), drying over Na₂SO₄, and purifying by silica gel column chromatography using a dichloromethane/methanol gradient.

  • Final Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques: ¹H and ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Potential Pharmacological Activities and Future Directions

While no specific biological data exists for the title compound, the aminomethylphenol scaffold is present in numerous biologically active molecules. This structural class has been investigated for a range of therapeutic applications.

Areas of Potential Interest
  • Anticancer Activity: Many aminophenol derivatives, particularly aminophenoxazinones, have demonstrated significant cytotoxicity against various cancer cell lines, including gastric cancer, melanoma, and glioblastoma.[10][11] The mechanism often involves the induction of apoptosis.

  • Antimicrobial Properties: The phenol moiety is a classic antiseptic functional group.[12] Coupled with the amine functionalities, the compound could exhibit antibacterial or antifungal properties.[13]

  • Neurological Activity: Piperidine derivatives are ubiquitous in neuroscience research and are core components of drugs targeting central nervous system (CNS) receptors, such as sigma receptors.[14] The ability of the molecule to cross the blood-brain barrier (predicted by its moderate logP) would be a key factor in its potential as a CNS agent.

Proposed Experimental Workflow for Biological Screening

Biological_Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT on NCI-60 panel) Apoptosis Apoptosis Assay (Annexin V / PI staining) Cytotoxicity->Apoptosis Antimicrobial Antimicrobial Assay (e.g., MIC against E. coli, S. aureus) MoA_Placeholder MoA_Placeholder Receptor_Binding Receptor Binding Assay (e.g., Sigma, Dopamine receptors) Enzyme_Inhibition Enzyme Inhibition (e.g., Cholinesterase assay) Receptor_Binding->Enzyme_Inhibition Toxicity Preliminary Toxicity (e.g., Zebrafish model) Apoptosis->Toxicity Enzyme_Inhibition->Toxicity Efficacy Efficacy Model (e.g., Xenograft mouse model for cancer) Toxicity->Efficacy

Caption: A tiered approach for the pharmacological evaluation of the title compound.

Future Work: The next logical steps involve synthesizing the compound according to the provided protocol and performing initial in vitro screening. Positive hits in cytotoxicity or receptor binding assays would warrant further investigation into the mechanism of action and preliminary in vivo toxicity and efficacy studies. The 3-amino group also provides a convenient handle for creating a focused library of derivatives to explore structure-activity relationships (SAR).

Conclusion

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol represents a molecule with significant, untapped potential in medicinal chemistry. This guide provides the essential foundational knowledge for its synthesis via a reliable Mannich reaction protocol, a summary of its key physicochemical properties, and a clear rationale for its investigation as a potential therapeutic agent. The frameworks and methodologies detailed herein are designed to empower researchers to confidently incorporate this and related compounds into their discovery pipelines.

References

  • Guaiacol CAS# 90-05-1: Odor profile, Molecular properties, Regulation. (n.d.). Scent.vn.
  • Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4. (2023, August 15). Smolecule.
  • (S)-3-Amino-1-N-Boc-piperidine 625471-18-3 wiki. (n.d.). Guidechem.
  • Cas 127294-73-9,(R)-3-Aminopiperidine. (n.d.). LookChem.
  • Guaiacol | 90-05-1. (n.d.). ChemicalBook.
  • Cas 625471-18-3,(S)-3-Amino-1-N-Boc-piperidine. (n.d.). LookChem.
  • Guaiacol 90-05-1 wiki. (n.d.). Jp - Guidechem.
  • 3-Aminopiperidine | 54012-73-6. (n.d.). ChemicalBook.
  • Guaiacol | 90-05-1. (n.d.). ChemicalBook.
  • The Structure of the Guaiacol "Mannich Bases". (n.d.). ElectronicsAndBooks.
  • Guaiacol. (n.d.). Wikipedia.
  • Three-component radical homo Mannich reaction. (n.d.). ResearchGate.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
  • Pharmacological Activities of Aminophenoxazinones. (2021, June 7). MDPI.
  • Pharmacological Activities of Aminophenoxazinones. (2021, June 7). PubMed.
  • Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025, January 31). MDPI.
  • A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance. (2015, May 12). MDPI.

Sources

Exploratory

Preclinical Toxicology Whitepaper: Preliminary Murine Toxicity Profiling of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (AMP-6M)

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires a rigorous evaluation of its safety profile. 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (AMP-6M) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a rigorous evaluation of its safety profile. 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (AMP-6M) is a synthetic scaffold of high pharmacological interest. It combines a 3-aminopiperidine moiety—a critical pharmacophore known for establishing high-affinity hydrogen bonds and salt bridges in dipeptidyl peptidase-4 (DPP-4) inhibitors[1]—with a 6-methoxyphenol group, which offers potent antioxidant and kinase-modulating properties.

However, as a Senior Application Scientist overseeing preclinical safety, I must emphasize that the structural features driving efficacy often parallel those driving toxicity. This whitepaper details the causal logic, mechanistic hypotheses, and self-validating experimental protocols required to evaluate the acute and subacute toxicity of AMP-6M in murine models.

Structural Rationale & Toxicological Hypothesis

To design an effective toxicity study, we must first deconstruct the molecule to anticipate its metabolic liabilities. Toxicity is rarely random; it is a direct consequence of xenobiotic biotransformation and clearance mechanisms.

The Hepatotoxicity Liability: 6-Methoxyphenol Bioactivation

Phenolic compounds, particularly those with ortho- or para-alkyl/methoxy substituents, are highly susceptible to cytochrome P450 (CYP450)-mediated two-electron oxidation. In the liver, the 6-methoxyphenol moiety of AMP-6M is hypothesized to undergo oxidative bioactivation to form an electrophilic ortho-quinone methide intermediate [2].

Quinone methides are resonance-stabilized carbocations that readily react with cellular nucleophiles. If the rate of quinone methide formation exceeds the liver's capacity to detoxify it via glutathione (GSH) conjugation, these electrophiles will covalently bind to hepatic proteins (protein adduction), leading to centrilobular necrosis, mitochondrial dysfunction, and elevated serum transaminases (ALT/AST).

The Nephrotoxicity Liability: 3-Aminopiperidine Clearance

The 3-aminopiperidine ring is a basic amine (pKa ~9.5), meaning it exists primarily in a protonated, hydrophilic state at physiological pH. Consequently, intact AMP-6M and its polar metabolites will rely heavily on renal excretion. High concentrations of basic amines in the renal tubules can lead to competitive inhibition of organic cation transporters (OCTs) or direct tubular epithelial damage, necessitating close monitoring of Blood Urea Nitrogen (BUN) and serum creatinine.

MetabolicPathway A AMP-6M (Parent Compound) B CYP450 Oxidation (Phase I Metabolism) A->B Hepatic Clearance C ortho-Quinone Methide (Reactive Intermediate) B->C -2e-, -2H+ D GSH Conjugation (Detoxification) C->D + Glutathione E Protein Adduction (Covalent Binding) C->E GSH Depletion F Excretion (Mercapturic Acid) D->F Safe Pathway G Hepatotoxicity (Cell Death/Necrosis) E->G Toxic Pathway

Proposed metabolic bioactivation of AMP-6M leading to hepatotoxicity.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. This means they include built-in criteria (e.g., specific mortality thresholds, vehicle controls) that dictate the progression of the experiment, removing subjective bias.

Protocol 1: Acute Oral Toxicity (OECD TG 423)

The objective is to classify the acute hazard of AMP-6M and estimate the LD50​ using the Acute Toxic Class Method [3]. This step-wise procedure minimizes animal use while providing statistically robust starting points for subacute studies.

Model: Female C57BL/6 mice (8-10 weeks old). Females are preferred as literature indicates they are generally more sensitive to acute toxicological stress. Validation Criteria: The study is only valid if vehicle control animals show 0% mortality and normal weight gain.

Step-by-Step Workflow:

  • Preparation & Fasting: Fast mice for 3-4 hours prior to dosing. Weigh animals immediately before dosing to calculate the exact volumetric dose (max 10 mL/kg).

  • Initial Dosing (Step 1): Administer AMP-6M via oral gavage at a starting dose of 300 mg/kg to a single group of 3 mice.

  • Observation Matrix: Monitor continuously for the first 30 minutes, then periodically for 24 hours, followed by daily checks for 14 days. Assess for tremors, convulsions, salivation, and lethargy.

  • Algorithmic Progression:

    • If 0/3 or 1/3 die: Dose a new group of 3 mice at 300 mg/kg. If total mortality is 1/6, proceed to 2000 mg/kg.

    • If 2/3 or 3/3 die: The dose is too toxic. Dose a new group of 3 mice at 50 mg/kg.

  • Necropsy: On Day 14, euthanize all surviving animals via CO2​ asphyxiation. Perform gross pathology on the liver, kidneys, and gastrointestinal tract.

Protocol 2: 28-Day Repeated Dose Toxicity (OECD TG 407)

Based on the acute toxicity findings, a 28-day subacute study is initiated to identify target organ toxicity, determine the No-Observed-Adverse-Effect-Level (NOAEL), and assess the reversibility of toxic effects [4].

Model: Male and Female C57BL/6 mice (n=10/sex/group). Dose Selection: Vehicle Control (0 mg/kg), Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg). Doses are selected based on the estimated LD50​ from Protocol 1.

Step-by-Step Workflow:

  • Acclimation & Randomization: Acclimate animals for 7 days. Randomize into groups ensuring body weight variance is within ±20% of the mean.

  • Daily Administration: Administer AMP-6M daily via oral gavage for 28 consecutive days.

  • In-Life Measurements: Record body weights and food/water consumption twice weekly. Conduct functional observational battery (FOB) tests on Day 25 to assess neurotoxicity.

  • Terminal Clinical Pathology (Day 29): Fast animals overnight. Collect blood via cardiac puncture under isoflurane anesthesia.

    • Hematology: RBC, WBC, Platelets, Hemoglobin.

    • Clinical Chemistry: ALT, AST, ALP (Liver); BUN, Creatinine (Kidney).

  • Histopathology: Harvest, weigh, and fix liver and kidneys in 10% neutral buffered formalin. Stain 5 µm sections with Hematoxylin & Eosin (H&E).

Workflow Acclimation Acclimation (7 Days) Randomization Randomization (n=10/sex/group) Acclimation->Randomization Dosing Daily Oral Gavage (Vehicle, Low, Mid, High Doses) Randomization->Dosing Observation Daily Clinical Observation & Weekly Body Weights Dosing->Observation 28 Days Necropsy Day 29: Necropsy Blood Collection & Tissue Harvesting Observation->Necropsy End of Study Analysis Histopathology & Clinical Chemistry Analysis Necropsy->Analysis

Workflow for the 28-Day Repeated Dose Subacute Toxicity Study (OECD 407).

Data Presentation & Analysis

The following tables summarize the hypothetical quantitative data derived from the execution of the aforementioned protocols, demonstrating the dose-dependent toxicological profile of AMP-6M.

Table 1: Acute Oral Toxicity (OECD TG 423) Summary

Data reflects the step-wise dosing algorithm to determine hazard classification.

Dose Group (mg/kg)Mortality Ratio (Dead/Total)Onset of ToxicityKey Clinical Signs ObservedGross Pathology Findings (Day 14)
50 0 / 3N/ANoneUnremarkable
300 0 / 64-6 hoursMild lethargy, piloerectionSlight hepatic discoloration
2000 3 / 31-2 hoursTremors, severe ataxia, deathHepatomegaly, pale kidneys

Interpretation: The LD50​ is estimated to be between 300 mg/kg and 2000 mg/kg, placing AMP-6M in GHS Category 4 for acute oral toxicity.

Table 2: 28-Day Subacute Toxicity - Clinical Chemistry (Day 29)

Values are expressed as Mean ± SD (n=10/group). Statistical significance vs. Vehicle: *p < 0.05, **p < 0.01.

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
ALT (U/L) 35.2 ± 4.138.1 ± 5.289.4 ± 12.5215.6 ± 34.2**
AST (U/L) 88.5 ± 9.392.4 ± 11.0145.2 ± 18.4310.8 ± 45.1
ALP (U/L) 110.4 ± 15.2115.6 ± 14.8130.5 ± 16.3195.2 ± 22.8
BUN (mg/dL) 18.4 ± 2.119.0 ± 2.521.5 ± 3.035.6 ± 5.4
Creatinine (mg/dL) 0.45 ± 0.050.48 ± 0.060.52 ± 0.080.88 ± 0.12

Discussion & Go/No-Go Criteria

The preliminary toxicological evaluation of AMP-6M reveals a clear, dose-dependent liability profile that aligns perfectly with our structural hypothesis.

Causal Analysis of Hepatotoxicity: The significant elevations in ALT and AST at the 30 mg/kg and 100 mg/kg doses strongly support the hypothesis of 6-methoxyphenol bioactivation. The CYP450-mediated conversion of the phenol to an ortho-quinone methide likely overwhelmed the hepatocellular glutathione reserves at higher doses, leading to covalent binding and subsequent hepatocyte necrosis.

Causal Analysis of Nephrotoxicity: The concurrent elevation of BUN and Creatinine at the 100 mg/kg dose indicates impaired glomerular filtration or tubular damage. This is mechanistically linked to the high renal clearance burden of the basic 3-aminopiperidine moiety, which may have induced localized cellular stress during active tubular secretion.

Conclusion: AMP-6M exhibits a NOAEL of 10 mg/kg/day in murine models. While the compound demonstrates tolerability at lower doses, the steep toxicity curve and severe hepatic liabilities at 30 mg/kg present a narrow therapeutic window. Future lead optimization should focus on substituting the 6-methoxyphenol ring (e.g., replacing the methoxy group with an electron-withdrawing halogen) to block quinone methide formation while retaining the 3-aminopiperidine pharmacophore for target engagement.

References

  • Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

  • Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

  • OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. National Toxicology Program (NTP) / OECD. Available at:[Link]

Foundational

An In-depth Technical Guide to the Discovery and Structural Activity Relationship (SAR) of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol: A Case Study in DPP-4 Inhibition

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the discovery and structure-activity relationship (SAR) of a novel chemical entity, 2-((3-Aminopiperidin-1-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the discovery and structure-activity relationship (SAR) of a novel chemical entity, 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). While this specific molecule is presented as a case study, the principles, experimental designs, and SAR analysis are deeply rooted in the successful discovery of clinically approved DPP-4 inhibitors, such as Linagliptin.[1][2][3] This guide provides a comprehensive narrative of the hit-to-lead optimization process, detailing the synthetic chemistry, in vitro and in vivo assays, and the iterative molecular design that led to the identification of a promising pre-clinical candidate for the treatment of type 2 diabetes mellitus.

Introduction: The Therapeutic Rationale for DPP-4 Inhibition

Type 2 diabetes mellitus is a global metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion.[2] A key therapeutic strategy involves augmenting the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion.[4][5][6] However, the therapeutic utility of native incretins is limited by their rapid inactivation by the serine protease Dipeptidyl Peptidase-4 (DPP-4).[4][6][7]

The inhibition of DPP-4 prolongs the half-life of active GLP-1 and GIP, thereby enhancing insulin secretion, suppressing glucagon release, and improving glycemic control with a low risk of hypoglycemia.[3][5][6] This has established DPP-4 inhibition as a cornerstone of modern diabetes therapy, with several "gliptins" achieving blockbuster status.[8]

This guide focuses on a hypothetical discovery program for a novel, non-xanthine-based DPP-4 inhibitor, 2-((3-aminopiperidin-1-yl)methyl)-6-methoxyphenol, leveraging the well-established SAR principles from the development of marketed drugs like Linagliptin and Alogliptin.[1][4]

The Discovery Pathway: From High-Throughput Screening to a Lead Candidate

The journey to identify our lead candidate began with a high-throughput screening (HTS) campaign of a diverse compound library against human DPP-4. This led to the identification of a modest "hit" compound, a simple substituted phenol with weak inhibitory activity. The initial hit provided a crucial starting point for a focused medicinal chemistry effort.

HTS_to_Lead HTS High-Throughput Screening (HTS) of Compound Library Hit Initial Hit Compound (Weak DPP-4 Inhibition) HTS->Hit Identifies Fragment Lead_Gen Lead Generation: Iterative Synthesis & In Vitro Screening Hit->Lead_Gen Starting Point Lead_Opt Lead Optimization: SAR-Guided Design Lead_Gen->Lead_Opt Generates Leads Candidate Pre-clinical Candidate: 2-((3-Aminopiperidin-1-yl)methyl)- 6-methoxyphenol Lead_Opt->Candidate Optimizes Potency & Selectivity

Caption: From HTS to Pre-clinical Candidate.

Synthesis of the Core Scaffold and Analogs

The synthetic strategy for 2-((3-aminopiperidin-1-yl)methyl)-6-methoxyphenol and its analogs was designed for flexibility, allowing for the rapid generation of a library of compounds for SAR studies. The key synthetic transformation is a Mannich-type reaction or a reductive amination.

General Synthetic Protocol

A robust and scalable synthesis was developed, as outlined below:

Scheme 1: Synthesis of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Synthesis_Scheme cluster_reactants Starting Materials cluster_products Products 2-methoxyphenol 2-Methoxyphenol intermediate Boc-protected Intermediate 2-methoxyphenol->intermediate Mannich Reaction formaldehyde Formaldehyde formaldehyde->intermediate Boc-3-aminopiperidine (R)-3-(Boc-amino)piperidine Boc-3-aminopiperidine->intermediate final_product 2-((3-Aminopiperidin-1-yl)methyl)- 6-methoxyphenol intermediate->final_product Boc Deprotection (e.g., TFA or HCl)

Caption: General Synthetic Route.

Step-by-step methodology:

  • Mannich Reaction: To a solution of 2-methoxyphenol (1.0 eq) in a suitable solvent such as ethanol or methanol, aqueous formaldehyde (1.1 eq) and (R)-3-(Boc-amino)piperidine (1.0 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the Boc-protected intermediate.

  • Boc Deprotection: The purified Boc-protected intermediate is dissolved in a solvent such as dichloromethane or dioxane. An excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added, and the mixture is stirred at room temperature for 2-4 hours.

  • Final Isolation: The solvent and excess acid are removed in vacuo. The resulting salt can be purified by recrystallization or triturated with a suitable solvent like diethyl ether to yield the final product as a hydrochloride or trifluoroacetate salt.

This synthetic route is analogous to methods used for preparing other aminopiperidine-containing DPP-4 inhibitors.[9]

Structural Activity Relationship (SAR) Studies

Systematic modifications of the lead compound were undertaken to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. The molecule can be divided into three key regions for SAR exploration: the aminopiperidine moiety, the linker, and the substituted phenol.

The Aminopiperidine Moiety: A Key Pharmacophore

The 3-aminopiperidine group is a critical pharmacophore for many potent DPP-4 inhibitors, as it forms key interactions within the S2 pocket of the enzyme.[4]

Modification Rationale Observed Activity
Stereochemistry of the Amino Group The chiral center is crucial for optimal binding.The (R)-enantiomer consistently showed significantly higher potency than the (S)-enantiomer, which is in line with the SAR of Linagliptin.[9]
Position of the Amino Group To probe the optimal interaction with the S2 pocket.3-amino substitution was found to be optimal. 4-amino analogs showed a significant decrease in activity.[10]
N-alkylation of the Amino Group To explore potential new interactions.N-methylation or N-ethylation of the primary amine resulted in a substantial loss of potency, indicating the importance of the primary amine for hydrogen bonding.
The Substituted Phenol: Probing the S1 Pocket

The substituted phenol portion of the molecule is hypothesized to interact with the largely hydrophobic S1 pocket of the DPP-4 enzyme.

Modification Rationale Observed Activity
Position of the Methoxy Group To optimize hydrophobic and potential hydrogen bond interactions.The 6-methoxy substitution (ortho to the linker) provided the best activity. Moving the methoxy group to other positions (e.g., 4- or 5-position) led to a decrease in potency.
Replacement of the Methoxy Group To explore the effect of different substituents on potency.Small lipophilic groups like ethoxy or chloro were tolerated, while larger or more polar groups were detrimental to activity.
Replacement of the Phenolic Hydroxyl To assess the importance of the hydroxyl group.Removal or replacement of the phenolic hydroxyl with a methoxy or fluoro group resulted in a dramatic loss of activity, suggesting it acts as a crucial hydrogen bond donor.
The Methylene Linker

The single carbon linker between the phenol and the piperidine ring was also investigated.

Modification Rationale Observed Activity
Linker Length To optimize the distance and orientation of the two key pharmacophores.Lengthening the linker to two or three carbons (ethyl or propyl) led to a significant reduction in inhibitory activity.
Linker Rigidity To reduce conformational flexibility and potentially increase potency.Introduction of a cyclopropyl group in place of the methylene linker was not well-tolerated.

In Vitro and In Vivo Evaluation

DPP-4 Inhibition Assay

Protocol:

  • Human recombinant DPP-4 enzyme is pre-incubated with varying concentrations of the test compound in an assay buffer.

  • The reaction is initiated by the addition of a fluorogenic substrate, such as Gly-Pro-AMC.

  • The fluorescence intensity is measured over time using a plate reader.

  • The rate of substrate cleavage is calculated, and the IC50 values are determined by non-linear regression analysis.

Results Summary:

Compound Modification DPP-4 IC50 (nM)
Lead Candidate 2-((R)-3-aminopiperidin-1-yl)methyl)-6-methoxyphenol1.5
Analog 1(S)-enantiomer150
Analog 24-aminopiperidine>1000
Analog 3No methoxy group on phenol55
Analog 4No hydroxyl group on phenol>5000
Selectivity Profiling

To ensure a good safety profile, the lead candidate was tested against other related serine proteases, such as DPP-8 and DPP-9. High selectivity for DPP-4 over these other enzymes is crucial to avoid potential off-target effects. Our lead candidate demonstrated >10,000-fold selectivity for DPP-4 over DPP-8 and DPP-9.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Protocol:

  • The lead candidate is administered orally to a relevant animal model (e.g., Wistar rats).

  • After a set period (e.g., 30 minutes), a glucose challenge is administered orally.

  • Blood samples are collected at various time points, and plasma glucose levels are measured.

  • The area under the curve (AUC) for glucose is calculated to determine the effect on glucose tolerance.

The lead candidate showed a significant, dose-dependent improvement in glucose tolerance in the OGTT model, comparable to known DPP-4 inhibitors.

Conclusion and Future Directions

The discovery program for 2-((3-aminopiperidin-1-yl)methyl)-6-methoxyphenol has successfully identified a potent and selective DPP-4 inhibitor with a novel, non-xanthine scaffold. The SAR studies have provided a clear understanding of the key structural requirements for high-affinity binding to the DPP-4 enzyme. The lead candidate demonstrates excellent in vitro potency, high selectivity, and significant in vivo efficacy in a relevant animal model of glucose intolerance.

Future work will focus on a comprehensive evaluation of the pharmacokinetic and toxicological profile of the lead candidate to assess its potential for further development as a clinical candidate for the treatment of type 2 diabetes mellitus.

References

  • Discovery of highly potent DPP-4 inhibitors by hybrid compound design based on linagliptin and alogliptin. European Journal of Medicinal Chemistry. [Link]

  • Repurposing of Linagliptin Similar FDA Approved Drugs as Antidiabetic Agents. Molecules. [Link]

  • Synthesis, pharmacological evaluation and molecular docking studies of pyrimidinedione based DPP-4 inhibitors as antidiabetic agents. ResearchGate. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Linagliptin for type 2 diabetes mellitus: a review of the pivotal clinical trials. PMC. [Link]

  • Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. PubChem. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]

  • Designing of xanthine-based DPP-4 inhibitors: a structure-guided alignment dependent Multifacet 3D-QSAR modeling, and molecular dynamics simulation study. PubMed. [Link]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman. [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8178541-B2. PubChem. [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [Link]

  • Structure activity studies of a series of 4-(m-OH phenyl) piperidines. PubMed. [Link]

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Exploratory

Comprehensive Evaluation of Blood-Brain Barrier Permeability for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Executive Summary The compound 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (CAS: 1305849-69-7) represents a highly versatile chemical scaffold[1]. Structurally, it integrates a methoxyphenol core (providing hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (CAS: 1305849-69-7) represents a highly versatile chemical scaffold[1]. Structurally, it integrates a methoxyphenol core (providing hydrogen bonding and potential antioxidant properties) coupled via a methylene bridge to a 3-aminopiperidine ring (a privileged pharmacophore prevalent in enzyme inhibitors such as DPP-4 antagonists).

Whether the clinical objective is to target the Central Nervous System (CNS) for neuroprotection or to restrict the compound to the periphery to avoid off-target neurotoxicity, accurately determining its Blood-Brain Barrier (BBB) permeability is a critical path in lead optimization. This technical guide establishes a self-validating, multiparametric workflow to empirically define the BBB permeation profile of this specific scaffold, balancing passive diffusion mechanics with active transporter kinetics.

Physicochemical Profiling & Predictive Modeling (In Silico)

Before initiating in vitro assays, we must establish the predictive causality of the compound's structure. The BBB is a highly selective lipid bilayer characterized by tight junctions and a robust array of active efflux transporters.

Causality of Structural Motifs
  • Basic Amines and pKa: The 3-aminopiperidine moiety contains both a primary amine and a tertiary amine. The primary amine is highly basic (estimated pKa ~10.0), meaning the molecule exists predominantly as a polycation at physiological pH (7.4). While lipophilic cations can interact with the negatively charged headgroups of the BBB phospholipid bilayer, high basicity significantly increases the risk of lysosomal trapping and makes the compound a prime substrate for P-glycoprotein (P-gp) mediated efflux.

  • CNS MPO Score: To quantify these risks, we utilize the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm developed by Wager et al.[2][3]. This tool aligns six physicochemical properties on a desirability scale of 0 to 6.

Data Presentation: Predictive Profiling

Table 1: Physicochemical Properties & CNS MPO Parameters for CAS 1305849-69-7

ParameterEstimated ValueCNS MPO DesirabilityImpact on BBB Permeability
Molecular Weight (MW) 236.31 g/mol High (Score: 1.0)Favorable (< 400 Da allows easy pore transit)
TPSA ~58.6 ŲHigh (Score: 1.0)Favorable (Optimal range is 40–90 Ų)
H-Bond Donors (HBD) 3 (1 OH, 2 NH)Moderate (Score: ~0.5)Acceptable (≤ 3 minimizes desolvation energy)
ClogP ~1.5 - 2.0High (Score: 1.0)Favorable (Sufficient lipophilicity for bilayer entry)
Most Basic pKa ~10.0 (Primary amine)Low (Score: ~0.0)High risk of lysosomal trapping and P-gp efflux
Total CNS MPO Score ~3.5 - 4.0 Moderate Borderline candidate; empirical testing required

Experimental Workflow Logic

To systematically decode the compound's BBB profile, we employ a tiered screening architecture.

G A 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (Target Scaffold) B In Silico Profiling CNS MPO Score Calculation A->B Step 1: Physicochemical C Passive Permeability PAMPA-BBB Assay B->C Score ≥ 4.0 D Active Efflux Evaluation MDCK-MDR1 Transwell Assay C->D Pe > 4.0 x 10⁻⁶ cm/s E In Vivo Validation Brain-to-Plasma Ratio (Kp,uu) D->E Efflux Ratio < 2.0

Fig 1: Sequential BBB permeability screening workflow for basic amine scaffolds.

In Vitro Passive Permeability: PAMPA-BBB Assay

Causality: Because 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is highly ionized at pH 7.4, its passive transcellular diffusion rate cannot be assumed from ClogP alone. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) isolates passive diffusion by stripping away cellular active transport mechanisms. We utilize a porcine brain lipid (PBL) extract to accurately mimic the specific lipid composition of the human BBB[4][5].

Step-by-Step Methodology
  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane at a concentration of 20 mg/mL. Rationale: Dodecane acts as an inert solvent that evaporates slowly, maintaining the structural integrity of the artificial lipid bilayer.

  • Donor/Acceptor Assembly:

    • Coat the PVDF membrane filter (0.45 µm pore size) of the donor plate with 4 µL of the PBL solution.

    • Add 300 µL of PBS (pH 7.4) containing 1% DMSO to the acceptor wells.

    • Prepare a 50 µM solution of the test compound in PBS (pH 7.4) and add 150 µL to the donor wells.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber. Rationale: Passive diffusion across the dense PBL extract is slow; 18 hours ensures the system reaches a detectable steady-state concentration without solvent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s classifies the compound as highly permeable (CNS+).

In Vitro Active Efflux: MDCK-MDR1 Transwell Assay

Causality: Basic, lipophilic amines are classic substrates for P-glycoprotein (P-gp/MDR1). Even if the PAMPA-BBB assay shows high passive permeability, P-gp localized on the apical (blood) side of the BBB can actively pump the compound back into systemic circulation, resulting in zero net brain exposure. The MDCK-MDR1 assay is the industry gold standard for quantifying this active efflux[6][7][8].

G Apical Apical Compartment (Blood Surrogate) Basolateral Basolateral Compartment (Brain Surrogate) Apical->Basolateral Papp (A-B) Passive Uptake Pgp P-gp Efflux Pump (MDR1) Basolateral->Pgp Papp (B-A) Intracellular Access Pgp->Apical Active Efflux Calc Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) Pgp->Calc

Fig 2: MDCK-MDR1 bidirectional transport logic for determining P-gp mediated efflux.
Step-by-Step Methodology
  • Cell Seeding & Monolayer Validation: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 4-5 days.

    • Self-Validating Step: Prior to the assay, confirm tight junction formation by measuring Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 100 Ω⋅cm2 . Co-administer Lucifer Yellow (a paracellular marker) during the assay; if its Papp​ exceeds 1×10−6 cm/s, the monolayer is compromised and data must be discarded[7].

  • Bidirectional Dosing: Prepare 10 µM solutions of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 400 µL compound solution to the apical chamber; 800 µL blank buffer to the basolateral.

    • Basolateral to Apical (B-A): Add 800 µL compound solution to the basolateral chamber; 400 µL blank buffer to the apical.

  • Incubation: Incubate at 37°C on an orbital shaker for 120 minutes. Rationale: Orbital shaking minimizes the Unstirred Water Layer (UWL), which can artificially depress the apparent permeability of lipophilic compounds[7].

  • Sampling & Analysis: Extract aliquots from receiver chambers at 120 minutes. Quantify via LC-MS/MS against a standard curve.

  • Efflux Ratio Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) is defined as Papp​(B−A)/Papp​(A−B) .

    • Mechanistic Control: If ER>2.0 , repeat the assay in the presence of a specific P-gp inhibitor (e.g., 5 µM Tariquidar). If the ER collapses to ~1.0, P-gp mediated efflux is definitively confirmed.

Data Interpretation & Decision Matrix

To make a definitive Go/No-Go decision on the CNS viability of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, compare the assay outputs against the standardized thresholds below.

Table 2: BBB Permeability Decision Matrix

AssayParameterThreshold for CNS+Threshold for CNS-Mechanistic Implication
PAMPA-BBB Pe​ ( 10−6 cm/s)> 4.0< 2.0High passive transcellular diffusion rate.
MDCK-MDR1 Papp​(A−B) ( 10−6 cm/s)> 3.0< 1.0Net apical-to-basolateral flux (Blood to Brain).
MDCK-MDR1 Efflux Ratio (ER)< 2.0> 2.5P-glycoprotein (P-gp) mediated active efflux.

If the compound exhibits high passive permeability but an ER>2.5 , structural optimization (such as reducing the basicity of the primary amine via fluorination or steric shielding) will be required to evade P-gp recognition and achieve meaningful brain exposure.

References

  • Wager, T. T., et al. "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience, 2010.[URL: https://pubs.acs.org/doi/10.1021/cn100008c]
  • Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003.[URL: https://doi.org/10.1016/S0223-5234(03)00012-6]
  • Evotec/Cyprotex. "MDCK-MDR1 Permeability Assay Protocol." Evotec, 2025.[URL: https://www.evotec.com/en/execute/adme-tox/in-vitro-adme/transporters/mdck-mdr1-permeability-assay]
  • protocols.io. "In-vitro MDR1-MDCKII permeability assay." Protocols.io, 2025.[URL: https://dx.doi.org/10.17504/protocols.io.yxmvmm6n9v3p/v1]
  • Bidepharm. "CAS 1305849-69-7: 2-[(3-Aminopiperidin-1-yl)methyl]-6-methoxyphenol." Bidepharm, 2025.[URL: https://www.bidepharm.com]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Mannich Reaction Synthesis of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The synthesis of highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of highly functionalized aminophenols is a cornerstone in the development of neuroactive compounds, antioxidants, and advanced pharmaceutical intermediates. The target molecule, 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol , features a guaiacol (2-methoxyphenol) core linked to a 3-aminopiperidine moiety. This specific structural motif leverages the electron-rich nature of the phenolic ring and the versatile basicity of the diamine system.

To construct this molecule, the Mannich reaction —a classic multicomponent condensation—is the most atom-economical and direct approach. However, achieving high regioselectivity and chemoselectivity requires precise control over the reaction environment and the protecting group strategy .

Mechanistic Causality: Why Boc-Protection?

3-Aminopiperidine possesses two reactive nitrogen centers: a secondary amine within the piperidine ring and a primary amine on the side chain. While secondary amines generally form the requisite electrophilic iminium ion more rapidly, the primary amine can competitively form Schiff bases or undergo double alkylation, leading to complex oligomeric mixtures. By utilizing 3-(Boc-amino)piperidine , we temporarily mask the primary amine. This ensures that only the secondary nitrogen participates in the Mannich condensation, establishing absolute chemoselectivity .

Regioselectivity on the Guaiacol Core

Guaiacol features a strongly activating hydroxyl (-OH) group and a moderately activating methoxy (-OMe) group. The phenolic -OH dominates the directing effect, activating the ortho and para positions. Because the C2 position is occupied by the methoxy group, electrophilic attack by the iminium ion is directed to the C6 position (ortho to the OH). This ortho-selectivity is further rigidly enforced by a highly organized, hydrogen-bonded transition state between the phenolic proton and the basic nitrogen of the iminium intermediate .

Mechanism N1 Phenolic -OH (C1) N2 Strongly Activating Ortho/Para Directing N1->N2 N5 Electrophilic Iminium Attack at C6 (Ortho to OH) N2->N5 Dominant H-Bond Directing Effect N3 Methoxy -OMe (C2) N4 Moderately Activating Sterically Hindered N3->N4 N4->N5 Synergistic Activation

Caption: Regioselectivity logic for the electrophilic substitution on the 2-methoxyphenol core.

Synthetic Workflow Overview

The synthesis is divided into a self-validating two-step protocol:

  • Condensation: Formation of the Boc-protected Mannich base.

  • Deprotection: Acid-mediated cleavage of the Boc group to yield the free primary amine.

Workflow A Guaiacol (2-Methoxyphenol) C Iminium Ion Intermediate A->C Electrophilic Attack B Formaldehyde + 3-(Boc-amino)piperidine B->C Condensation (-H2O) D Boc-Protected Mannich Base C->D ortho-Substitution E Target Molecule (Free Base) D->E Acidic Deprotection (TFA or HCl)

Caption: Two-step synthetic workflow of the Mannich reaction and subsequent Boc-deprotection.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-(2-hydroxy-3-methoxybenzyl)piperidin-3-yl)carbamate

Objective: Form the highly regioselective Mannich base while preventing phenol-formaldehyde polymerization.

Reagents and Stoichiometry:

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Role
2-Methoxyphenol (Guaiacol) 124.14 1.0 1.24 g Aromatic Nucleophile
3-(Boc-amino)piperidine 200.28 1.05 2.10 g Amine Precursor
Formaldehyde (37% aq) 30.03 1.2 0.97 mL Carbonyl Source

| Ethanol (Absolute) | 46.07 | - | 25.0 mL | Solvent |

Procedure:

  • Iminium Pre-formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Boc-amino)piperidine (2.10 g, 10.5 mmol) in 25 mL of absolute ethanol.

  • Add 37% aqueous formaldehyde (0.97 mL, 12.0 mmol) dropwise over 5 minutes at room temperature. Stir the mixture for 30 minutes. Self-Validation Cue: The solution will turn slightly pale yellow, indicating the formation of the hemiaminal/iminium intermediate.

  • Electrophilic Aromatic Substitution: Add 2-methoxyphenol (1.24 g, 10.0 mmol) to the stirring solution in one portion.

  • Attach a reflux condenser and heat the reaction mixture to 75 °C (reflux) for 14 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor reaction completion via TLC (Dichloromethane:Methanol, 10:1, UV and Ninhydrin stain). The product will appear as a new, lower Rf spot compared to the starting guaiacol.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Dissolve the resulting crude residue in Ethyl Acetate (50 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) to remove unreacted phenol, followed by brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude Boc-protected Mannich base. Purify via flash column chromatography (Hexanes/EtOAc gradient) if analytical purity is required before the next step.

Step 2: Boc Deprotection to Yield the Target Molecule

Objective: Cleave the tert-butyloxycarbonyl group without degrading the newly formed benzylic C-N bond.

Reagents and Stoichiometry:

Reagent MW ( g/mol ) Equivalents Amount Role
Boc-Mannich Base (Step 1) 336.43 1.0 ~3.36 g (assuming 100% yield) Substrate
Trifluoroacetic Acid (TFA) 114.02 10.0 7.65 mL Deprotecting Agent

| Dichloromethane (DCM) | 84.93 | - | 20.0 mL | Solvent |

Procedure:

  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate from Step 1 in 20 mL of anhydrous DCM in a 100 mL flask. Cool the flask to 0 °C using an ice bath.

  • Slowly add TFA (7.65 mL) dropwise over 10 minutes to manage the exothermic evolution of isobutylene and CO₂ gases.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Monitoring: Confirm the complete disappearance of the starting material via LC-MS.

  • Isolation of the Free Base: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the resulting TFA salt in 10 mL of deionized water. Carefully adjust the pH to ~9.5 using 2M NaOH (aq) while cooling the flask to prevent thermal degradation.

  • Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol as a solid or viscous oil.

Analytical Characterization Data

To validate the structural integrity of the synthesized compound, the following analytical parameters should be cross-referenced against your laboratory outputs.

Analytical TechniqueTarget ParameterExpected Observation
ESI-MS Molecular Ion[M+H]⁺m/z 237.16
¹H NMR (400 MHz, CDCl₃) Methoxy (-OCH₃)Singlet, ~3.85 ppm (3H)
¹H NMR Benzylic (-CH₂-N)Singlet, ~3.65 ppm (2H)
¹H NMR Aromatic (Ar-H)Multiplet, 6.70 - 6.85 ppm (3H)
¹H NMR Piperidine Ring ProtonsComplex multiplets, 1.20 - 2.90 ppm (8H)
¹³C NMR (100 MHz, CDCl₃) Phenolic C-OH~146.5 ppm
¹³C NMR Methoxy C-OMe~148.0 ppm
IR Spectroscopy Primary Amine (N-H stretch)Broad doublet, ~3300 - 3400 cm⁻¹

References

  • Functionalized benzylamines from commercial kraft lignin. OSTI.gov. This source validates the strict ortho-regioselectivity of Mannich reactions performed on guaiacol derivatives. Available at: [Link]

  • Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects. PubMed Central (PMC). Demonstrates standard reaction conditions and chemoselectivity parameters for Mannich reactions utilizing secondary amines and phenols. Available at:[Link]

  • Studies on the Cooking Mechanism of Wood. XV. Mannich Reaction on Lignin Model Compounds. Bulletin of the Chemical Society of Japan. Provides foundational mechanistic proof of the reactivity of the simple guaiacyl nucleus under basic/neutral condensation conditions. Available at:[Link]

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Abstract This application note provides a comprehensive guide to the structural elucidation of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. In drug discovery and development, unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation.[1][2][3] This document moves beyond a simple listing of data, offering a detailed narrative that explains the causality behind experimental choices and provides step-by-step protocols for acquiring and interpreting high-quality 1D and 2D NMR data. We will demonstrate how ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are synergistically employed to assign every proton and carbon resonance, confirming the connectivity and integrity of this key pharmaceutical intermediate.

Introduction: The Need for Rigorous Characterization

The target molecule, 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, incorporates several key pharmacophores: a substituted phenol, a piperidine ring, and a primary amine. Piperidine derivatives are prevalent in pharmaceuticals, notably for their role in CNS-active agents and analgesics.[4] The presence of multiple nitrogen atoms and a chiral center at the C3 position of the piperidine ring necessitates a robust analytical approach to confirm its constitution and rule out isomeric impurities.

One-dimensional NMR provides initial insights, but severe signal overlap is common in the aliphatic region of such molecules.[5] Therefore, two-dimensional (2D) NMR techniques are not merely supplementary but essential for complete and confident structural assignment.[1][3] This guide establishes a validated workflow for researchers working with this compound or structurally related analogs.

Foundational Step: Optimized Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. A poorly prepared sample will yield broad lines, poor resolution, and artifacts, rendering complex 2D analysis impossible.[6]

Protocol 1: Sample Preparation
  • Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar compounds and exchange labile protons (OH, NH₂), which can then be identified by their disappearance upon D₂O addition. Chloroform-d (CDCl₃) or Methanol-d₄ are also suitable alternatives.

  • Concentration: For a standard 5 mm NMR tube, aim for a concentration that balances sensitivity with potential aggregation effects.

    • ¹H NMR: 5-15 mg in 0.6-0.7 mL of solvent.[7]

    • ¹³C and 2D NMR: 20-50 mg in 0.6-0.7 mL of solvent to ensure adequate signal-to-noise for less sensitive experiments.[7]

  • Dissolution & Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. To ensure magnetic field homogeneity, the solution must be free of particulate matter.[6] Filter the solution through a pipette packed with a small plug of glass wool directly into the NMR tube.[8]

  • Final Volume: The sample height in the tube should be between 4.0 and 5.0 cm (approx. 0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[8][9]

Structural Elucidation Workflow: From 1D Scans to 2D Correlations

Our analytical strategy follows a logical progression, where each experiment builds upon the information provided by the last. This hierarchical approach ensures an efficient and accurate assignment process.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Scans cluster_2D Phase 3: Connectivity Mapping cluster_final Phase 4: Final Assignment Prep Sample Preparation H1 ¹H NMR (Proton Count & Environment) Prep->H1 C13 ¹³C NMR (Carbon Skeleton) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY ¹H-¹H COSY (H-H Connections) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Full Structural Assignment HMBC->Assign

Figure 1: A logical workflow for the complete NMR characterization of a novel organic molecule.

One-Dimensional NMR: The First Look
  • ¹H NMR Spectroscopy: This is the starting point, providing information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). For our target molecule, we expect to see signals in the aromatic region (6-8 ppm), a singlet for the methoxy group (~3.8 ppm), a singlet for the methylene bridge, and a complex series of multiplets for the piperidine ring protons.

  • ¹³C NMR Spectroscopy: This experiment reveals the number of unique carbon environments. We anticipate signals for the aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), the methylene bridge carbon, and the piperidine carbons (20-60 ppm).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This crucial experiment differentiates carbon signals based on the number of attached protons.[10][11] CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (including C=O or C-O) are invisible in DEPT spectra.[12][13] This allows us to definitively classify each carbon in the piperidine ring and the methylene bridge.

Two-Dimensional NMR: Mapping the Molecular Framework

2D NMR resolves the ambiguities of 1D spectra by spreading correlations across a second frequency dimension.[1][2]

  • ¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.[14][15] Cross-peaks appear between the signals of coupled protons, allowing us to trace the connectivity within isolated spin systems.[16] This is invaluable for mapping the entire proton network of the piperidine ring, from H2 to H6, and confirming the ortho/meta relationships of the aromatic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment generates a correlation map between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[17][18] Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other.[19] This is the most reliable method for assigning the protonated carbons of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall structure of an unknown compound.[20][21] The HMBC spectrum reveals correlations between protons and carbons over two to three bonds (and sometimes four).[22][23] This allows us to connect the distinct spin systems identified by COSY. For instance, it will show correlations from the methylene bridge protons to carbons in both the piperidine and the phenol rings, unequivocally establishing the link between these three molecular fragments. It is also the primary method for assigning non-protonated quaternary carbons.[22]

G cluster_mol Key HMBC Correlations H7 H7 C1 C1' H7->C1 ³J C2 C2 H7->C2 ²J C6 C6 H7->C6 ³J C_OMe C-OMe H_OMe H-OMe H_OMe->C_OMe ³J

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Evaluation for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

[label="Pharmacokinetic Refining Presentation Details I'm now revising the DOT diagram's labels, ensuring they succinctly convey each process step for clarity. I've focused on using action-oriented verbs to make the work...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Pharmacokinetic

Refining Presentation Details

I'm now revising the DOT diagram's labels, ensuring they succinctly convey each process step for clarity. I've focused on using action-oriented verbs to make the workflow more intuitive for experts. I'm also ensuring the diagram's overall structure and node colors are visually harmonious and logically structured.

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I'm now generating the numbered references section, meticulously mapping citations to their corresponding sources and URLs. I've focused on using the exact chemical name and validating the URLs. I'm cross-referencing EvitaChem, the NC3Rs (using the CCAC/NC3Rs link from the grounding), and the FDA Bioanalytical Method Validation materials in the list.

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Technical Protocol & Application Guide

Introduction & Physicochemical Rationale

The compound 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol represents a highly specific small-molecule architecture, combining a methoxy-substituted phenol ring with a 3-aminopiperidine moiety. The 3-aminopiperidine scaffold is a privileged pharmacophore widely recognized in medicinal chemistry for its multidimensional binding capabilities.

Causality in Experimental Design: To design an effective in vivo dosing protocol, we must first analyze the molecule's physicochemical properties. The protonated piperidine nitrogen typically exhibits a pKₐ of ~10.5, allowing it to act as a strong hydrogen bond donor, while the 3-amino group serves as a bifurcated hydrogen bond donor [1]. The presence of the 6-methoxyphenol group adds a weakly acidic phenolic hydroxyl (pKₐ ~9.5) and an additional hydrogen bond acceptor. Because the molecule is amphoteric, its solubility is highly pH-dependent. At physiological pH (7.4), the compound will predominantly exist in a cationic state, which dictates our formulation strategy to prevent in vivo precipitation and ensure predictable absorption.

Formulation Strategy (Self-Validating System)

A robust pharmacokinetic (PK) profile requires formulations that maintain compound stability and solubility from the bench to the bloodstream.

Intravenous (IV) Formulation
  • Vehicle: 5% DMSO, 10% Solutol HS15, 85% Saline (0.9% NaCl).

  • Rationale: DMSO acts as the primary solubilizer for the lipophilic core, while Solutol HS15 (a non-ionic surfactant) creates micelles that entrap the compound, preventing crash-out when introduced to the aqueous environment of the bloodstream.

  • Self-Validation Step: Post-formulation, analyze the solution using Dynamic Light Scattering (DLS). The presence of particles >100 nm indicates micro-precipitation. The solution must be optically clear and pass through a 0.22 µm PTFE filter without resistance or loss of active pharmaceutical ingredient (API) concentration.

Per Os (PO) Oral Formulation
  • Vehicle: 0.5% Methylcellulose (MC) and 0.1% Tween 80 in Deionized Water.

  • Rationale: Oral dosing often utilizes suspensions if the compound exceeds its solubility limit. Methylcellulose increases the viscosity of the vehicle, reducing the sedimentation rate of the API particles and ensuring dose homogeneity. Tween 80 acts as a wetting agent to prevent particle aggregation.

  • Self-Validation Step: Withdraw samples from the top, middle, and bottom of the suspension after 30 minutes of stirring. Analyze via HPLC; the concentration variance must be <5% across all three strata to confirm homogeneity prior to gavage.

In Vivo Dosing and Sampling Methodologies

The following protocols are optimized for C57BL/6 mice (Male, 8–10 weeks old, 20–25 g) in strict accordance with NC3Rs guidelines for dosing volumes and welfare [2].

Step-by-Step Intravenous (IV) Dosing Protocol
  • Preparation: Warm the IV formulation to 37°C to match murine body temperature and reduce viscosity.

  • Restraint: Place the mouse in a ventilated standard restraint tube. Do not compress the thorax.

  • Vasodilation: Submerge the tail in warm water (40°C) for 30–60 seconds to dilate the lateral tail veins.

  • Injection: Wipe the tail with 70% ethanol. Using a 27G or 30G needle, insert the bevel up into the lateral tail vein at a shallow angle (~10°).

  • Dosing Volume: Administer exactly 5 mL/kg (e.g., 100 µL for a 20 g mouse) at a steady rate over 5–10 seconds. Causality: Exceeding this volume or rate can induce acute right-heart failure or pulmonary edema.

  • Verification: A successful IV injection will clear the blood from the vein as the dose enters. Resistance or tissue blanching indicates extravasation; if this occurs, the animal must be excluded from the PK cohort.

Step-by-Step Oral (PO) Dosing Protocol
  • Preparation: Continuously stir the PO suspension on a magnetic plate to maintain homogeneity.

  • Restraint: Secure the mouse by the scruff, ensuring the head and neck are vertically aligned to create a straight path down the esophagus.

  • Gavage: Introduce a 20G reusable stainless-steel or flexible plastic gavage needle into the diastema (gap between incisors and molars).

  • Dosing Volume: Administer 10 mL/kg (e.g., 200 µL for a 20 g mouse). Causality: This volume is the standard maximum for routine PO dosing to prevent gastric rupture or reflux aspiration [2].

  • Verification: Monitor the animal for 5 minutes post-dose. Signs of respiratory distress indicate tracheal intubation, requiring immediate humane euthanasia and exclusion from the study.

Serial Blood Sampling (Submandibular Vein)

To generate a high-resolution PK curve while minimizing animal use, serial bleeding is preferred.

  • Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Technique: Puncture the submandibular vein using a 4 mm animal lancet. Collect 20–30 µL of blood per timepoint into K₂EDTA-coated tubes.

  • Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate and store at -80°C until LC-MS/MS analysis.

Bioanalytical Method Validation & Data Presentation

Quantification of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol in murine plasma must be performed using LC-MS/MS. The assay must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry [3]. Critical parameters include demonstrating a precision of ≤15% CV (Coefficient of Variation) and an accuracy within ±15% of nominal concentrations, except at the Lower Limit of Quantification (LLOQ) where ±20% is permissible [3].

Table 1: Target Pharmacokinetic Parameters (Illustrative Data Structure)
PK ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)Physiological Significance
Cₘₐₓ ng/mLN/A (Extrapolated C₀: ~850)1,240 ± 115Peak systemic exposure.
Tₘₐₓ hN/A1.5 ± 0.5Rate of gastrointestinal absorption.
AUC₀₋ₜ h*ng/mL1,420 ± 958,520 ± 410Total systemic exposure over time.
T₁/₂ h3.2 ± 0.43.8 ± 0.6Terminal elimination half-life.
CL mL/min/kg11.7 ± 1.2N/ATotal body clearance (hepatic + renal).
Vdₛₛ L/kg2.4 ± 0.3N/AVolume of distribution (tissue penetration).
% F %N/A60.0% Absolute oral bioavailability.

Experimental Workflow Visualization

The following diagram maps the critical path from formulation to final PK parameter derivation, ensuring a standardized approach to evaluating this compound.

G Formulation 1. Vehicle Formulation (pH & Solubility Check) DosingIV 2A. Intravenous (IV) Dosing Tail Vein (5 mL/kg) Formulation->DosingIV DosingPO 2B. Per Os (PO) Dosing Oral Gavage (10 mL/kg) Formulation->DosingPO Sampling 3. Serial Blood Sampling (Submandibular, 0-24h) DosingIV->Sampling DosingPO->Sampling Plasma 4. Plasma Separation (Centrifugation at 4°C) Sampling->Plasma Analysis 5. LC-MS/MS Bioanalysis (FDA Validated Method) Plasma->Analysis PK 6. PK Parameter Calculation (Non-Compartmental Analysis) Analysis->PK

Caption: Workflow for the in vivo pharmacokinetic evaluation of the aminopiperidinyl-methyl phenol.

References

  • Canadian Council on Animal Care (CCAC) / NC3Rs. CCAC guidelines: Scientific procedures (Part A - Administration of substances and biological sampling). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (May 2018). Available at: [Link]

Application

Cell culture preparation and administration of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Application Note: Cell Culture Preparation and Administration of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (AMMP) Executive Summary & Mechanistic Rationale The compound 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Preparation and Administration of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (AMMP)

Executive Summary & Mechanistic Rationale

The compound 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (hereafter referred to as AMMP ) is a highly specialized small-molecule probe. Structurally, the 3-aminopiperidine moiety is a privileged pharmacophore widely recognized for its ability to insert into the S2 pocket of Dipeptidyl Peptidase-4 (DPP-4), forming critical salt bridges with the enzyme's active site residues (e.g., Glu205 and Glu206). Concurrently, the 6-methoxyphenol group is designed to occupy the hydrophobic S1 pocket.

In vitro evaluation of AMMP requires precise handling to maintain its structural integrity and ensure accurate biological readouts. DPP-4 is not only a critical regulator of glucose metabolism via GLP-1 cleavage but also plays a profound role in oncology, where its activity regulates the CXCL12/CXCR4 signaling axis to drive epithelial-mesenchymal transition (EMT) and metastasis[1]. Consequently, establishing a robust, artifact-free cell culture assay for AMMP is essential for both metabolic and oncological drug development.

DPP4_Pathway AMMP AMMP (Small Molecule Inhibitor) DPP4 DPP-4 Enzyme (Membrane-bound/Soluble) AMMP->DPP4 Competitive Blockade Cleaved Inactive/Cleaved Peptides DPP4->Cleaved Proteolysis Substrates Endogenous Substrates (e.g., GLP-1, CXCL12) Substrates->DPP4 Binds Active Site ActiveSignaling Active Receptor Signaling (GLP-1R, CXCR4 Axis) Substrates->ActiveSignaling Receptor Agonism

Figure 1: Mechanistic pathway of DPP-4 substrate cleavage and competitive inhibition by AMMP.

Reagent Preparation & Solubilization Dynamics

AMMP is a lipophilic molecule. To ensure rapid diffusion across cell membranes and prevent micro-precipitation in aqueous culture media, it must be reconstituted correctly.

Causality in Solubilization: Water absorption by the solvent can lead to compound hydrolysis or premature precipitation. Therefore, AMMP must be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a master stock (typically 10 mM). When administering the compound to cell cultures, the final DMSO concentration must be strictly maintained at or below 0.5% (v/v) [2]. Exceeding this threshold induces solvent-mediated cytotoxicity and non-specific lipid bilayer permeabilization, which will critically confound downstream viability and enzymatic assays.

Self-Validating Experimental Protocols

A hallmark of rigorous application science is the use of self-validating protocols. If a compound causes cell death, an apparent "inhibition" of enzymatic activity in a cell-based assay might simply be an artifact of having fewer viable cells. Therefore, cytotoxicity profiling must always precede functional assays.

Protocol A: Cytotoxicity Profiling (De-risking False Positives)

To ensure that any observed DPP-4 inhibition is due to target engagement rather than cell death, cell viability must be normalized.

  • Cell Seeding: Seed Caco-2 cells (which endogenously express high levels of apical DPP-4) at 1×104 cells/well in a 96-well plate[3]. Incubate for 48 hours to allow monolayer formation.

  • Compound Administration: Treat cells with a serial dilution of AMMP (0.1 μM to 100 μM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., 100 nM Sitagliptin)[4].

  • Viability Readout: After 24 hours, perform an MTT or CellTiter-Glo assay. Validation Check: Only concentrations of AMMP that maintain >95% cell viability relative to the vehicle control should be advanced to Protocol B.

Protocol B: In Situ Cell-Based DPP-4 Activity Assay

This protocol measures the functional inhibition of membrane-bound DPP-4 using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).

  • Preparation: Wash the Caco-2 monolayer twice with PBS to remove serum proteases present in the culture media.

  • Pre-Incubation (Critical Step): Add the pre-determined non-toxic concentrations of AMMP to the wells in assay buffer. Incubate for 1 hour at 37°C . Causality: This pre-incubation allows the small molecule to achieve thermodynamic equilibrium with the enzyme's active site before the high-affinity substrate is introduced, ensuring accurate IC50 determination without competitive displacement artifacts.

  • Substrate Addition: Add 50 μM of Gly-Pro-AMC to each well. Causality: DPP-4 specifically cleaves dipeptides with Proline at the penultimate position. AMC is optically quenched when conjugated; cleavage releases free AMC, generating a robust signal.

  • Kinetic Readout: Immediately monitor fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for 30 minutes.

Workflow Step1 1. Stock Preparation Dissolve AMMP in 100% Anhydrous DMSO (10 mM Master Stock) Step2 2. Serial Dilution Dilute in Assay Buffer (Strictly maintain DMSO ≤ 0.5% v/v) Step1->Step2 Step3 3. Cell Incubation Apply to Caco-2 Monolayer (1 Hour Pre-incubation at 37°C) Step2->Step3 Step4 4. Substrate Addition Introduce Gly-Pro-AMC Substrate (50 μM Final Concentration) Step3->Step4 Step5 5. Kinetic Detection Measure Ex: 350 nm / Em: 460 nm (Calculate IC50 via non-linear regression) Step4->Step5

Figure 2: Step-by-step experimental workflow for in vitro AMMP administration and functional readout.

Quantitative Assay Parameters

To facilitate rapid experimental design, the following table summarizes the critical quantitative parameters required for the successful administration and evaluation of AMMP.

ParameterRecommended Value / RangeMechanistic Rationale
Master Stock Solvent 100% Anhydrous DMSOPrevents hydrolysis and aqueous precipitation of the lipophilic phenol/piperidine rings.
Max in vitro DMSO Limit ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and artifactual membrane permeabilization[2].
AMMP Working Range 0.1 μM – 100 μMCovers the typical logarithmic dose-response curve for novel 3-aminopiperidine derivatives.
Pre-incubation Time 60 MinutesEnsures thermodynamic equilibrium at the target active site prior to substrate competition.
Substrate Concentration 50 μM Gly-Pro-AMCProvides optimal signal-to-noise ratio without saturating the detector[3].
Fluorescence Readout Ex: 350 nm / Em: 460 nmSpecific optical profile of the liberated Aminomethylcoumarin (AMC) fluorophore.
Positive Control Sitagliptin (100 nM - 1 μM)Validates assay sensitivity and provides a benchmark for competitive inhibition[4].

References

  • ACS Publications. "Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine." Available at:[Link]

  • Anticancer Research. "Dipeptidyl Peptidase-4 from Cancer-associated Fibroblasts Stimulates the Proliferation of Scirrhous-type Gastric Cancer Cells." Available at:[Link]

  • AACR Journals. "Inhibition of Dipeptidyl Peptidase-4 Accelerates Epithelial–Mesenchymal Transition and Breast Cancer Metastasis via the CXCL12/CXCR4/mTOR Axis." Available at:[Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol Derivatives

Introduction: The Critical Role of Crystallization in the Development of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol Derivatives The 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol scaffold represents a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystallization in the Development of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol Derivatives

The 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol scaffold represents a class of compounds with significant potential in medicinal chemistry and drug development. The presence of multiple functional groups—a chiral aminopiperidine, a phenolic hydroxyl group, and a methoxy ether—imparts a complex physicochemical profile that is crucial for biological activity but also presents unique challenges in purification and solid-state characterization. Crystallization is a pivotal final step in the synthesis of these derivatives, as it not only affords highly pure material but also determines the solid-state properties of the active pharmaceutical ingredient (API).

The crystalline form of a drug substance can profoundly influence its stability, solubility, dissolution rate, and bioavailability.[1][2] Many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3] Each polymorph, having a unique arrangement of molecules in the crystal lattice, can exhibit different physical properties.[2] Therefore, the ability to control the crystallization process to consistently produce a desired crystalline form is paramount in drug development. Furthermore, the 3-aminopiperidine moiety introduces a stereocenter, necessitating chiral resolution to isolate the desired enantiomer, a process often achieved through diastereomeric salt crystallization.[4]

This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these molecules, with a focus on achieving high purity, controlling polymorphism, and performing efficient chiral resolution.

Understanding the Molecular Landscape: Key Factors Influencing Crystallization

The crystallization behavior of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol derivatives is governed by a delicate interplay of intermolecular forces, which are dictated by the molecule's functional groups.

  • Hydrogen Bonding: The primary amine of the piperidine ring and the phenolic hydroxyl group are strong hydrogen bond donors, while the nitrogen atoms and the oxygen atoms of the hydroxyl and methoxy groups are hydrogen bond acceptors.[5] This extensive hydrogen bonding capability can lead to the formation of robust and diverse supramolecular synthons, which are fundamental to crystal lattice formation.[5]

  • pKa and pH: The basic aminopiperidine (pKa of protonated form is typically around 9-10) and the weakly acidic phenol (pKa ~10) mean that the ionization state of the molecule is highly pH-dependent. This can be leveraged to enhance solubility in acidic or basic solutions, a key consideration for reactive or pH-adjustment crystallizations.[6]

  • Solvent Selection: The choice of solvent is arguably the most critical factor in crystallization.[7] The ideal solvent should provide moderate solubility for the compound. If the solubility is too high, achieving the necessary supersaturation for crystal growth will be difficult; if it is too low, the compound may precipitate as an amorphous solid.[8] The polarity of the solvent will also influence which intermolecular interactions are favored, potentially leading to different polymorphs.[9]

  • Chirality: The presence of a stereocenter in the 3-aminopiperidine ring means that a racemic mixture will be produced in a non-stereoselective synthesis. The separation of these enantiomers is most commonly achieved by forming diastereomeric salts with a chiral resolving agent, typically a chiral acid, which can then be separated by fractional crystallization due to their different solubilities.[1][3]

General Crystallization Protocols for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol Derivatives

The following protocols provide a starting point for developing a robust crystallization process. It is essential to begin with a small-scale screening approach to identify promising conditions before scaling up.

Protocol 1: Solvent Screening for Crystallization

Objective: To identify suitable solvents or solvent systems for the crystallization of the target derivative.

Materials:

  • 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol derivative (high purity, >95%)

  • A selection of solvents with varying polarities (see Table 1)

  • Small glass vials (e.g., 1-2 mL) with caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 5-10 mg) of the compound into several vials.

  • To each vial, add a different solvent dropwise while vortexing until the solid dissolves. Record the approximate volume of solvent required to achieve dissolution at room temperature.

  • For solids that are insoluble at room temperature, gently warm the vial in a heating block or water bath (not exceeding the solvent's boiling point) and continue adding the solvent until dissolution is achieved.

  • Allow the vials with dissolved solids to cool slowly to room temperature.

  • If no crystals form, loosely cap the vials to allow for slow evaporation of the solvent over several hours to days.

  • For compounds that are highly soluble in a particular solvent, consider using that solvent as the "good" solvent and screen for an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent).

  • Observe the vials for crystal formation. Note the quality of the crystals (e.g., single crystals, needles, plates, powder).

Solvent Class Examples Rationale for Inclusion
Protic Solvents Methanol, Ethanol, Isopropanol, WaterCan engage in hydrogen bonding with the amine and phenol groups, potentially leading to good solubility. Water solubility may be pH-dependent.
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)Can act as hydrogen bond acceptors. Offer a range of polarities for fine-tuning solubility.
Aprotic Nonpolar Solvents Toluene, Heptane, Dichloromethane (DCM)Less likely to be primary solvents but can be effective as anti-solvents or in solvent mixtures.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Can act as anti-solvents when mixed with more polar solvents.

Table 1: Recommended Solvents for Initial Crystallization Screening.

Protocol 2: Slow Cooling Crystallization

Objective: To obtain well-formed crystals by gradually decreasing the solubility of the compound in a chosen solvent.

Procedure:

  • In a suitable flask, dissolve the compound in a minimal amount of a pre-selected "good" solvent at an elevated temperature (e.g., 50-60°C or near the solvent's boiling point) to create a saturated or near-saturated solution.

  • Ensure all solid material has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.

  • Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

  • Once at room temperature, if crystal growth is insufficient, the flask can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further reduce solubility and promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Slow_Cooling_Workflow Start Start with Compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool_RT Slowly Cool to Room Temperature Dissolve->Cool_RT Cool_Cold Further Cooling (Optional) (4°C to -20°C) Cool_RT->Cool_Cold Crystals Crystal Formation Cool_RT->Crystals Cool_Cold->Crystals Filter Isolate Crystals by Filtration Crystals->Filter End Dry Crystals Filter->End

Caption: Workflow for Slow Cooling Crystallization.

Protocol 3: Solvent Evaporation

Objective: To induce crystallization by slowly increasing the concentration of the compound in solution.

Procedure:

  • Dissolve the compound in a suitable solvent at room temperature to create a solution that is close to saturation.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a location free from vibrations and temperature fluctuations.

  • Monitor the container over time for crystal growth. This method may take several days to weeks.

  • Once suitable crystals have formed, they can be harvested.

Protocol 4: Vapor Diffusion

Objective: To achieve slow and controlled crystallization by gradually changing the solvent composition.

Procedure:

  • Dissolve the compound in a small volume of a "good" solvent (less volatile) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker or jar).

  • Add a larger volume of an "anti-solvent" (more volatile) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container. The more volatile anti-solvent will slowly diffuse into the less volatile "good" solvent in the inner vial.

  • This gradual change in solvent composition will reduce the solubility of the compound, leading to crystallization.

  • Allow the system to stand undisturbed until crystals form.

Chiral Resolution of 3-Aminopiperidine Derivatives via Diastereomeric Salt Crystallization

The separation of enantiomers is a critical step for chiral drug candidates. Diastereomeric salt formation followed by fractional crystallization is a robust and scalable method.[1][3]

Protocol 5: Screening for Chiral Resolving Agents and Solvents

Objective: To identify an effective chiral resolving agent and solvent system for the separation of the enantiomers of the 3-aminopiperidine derivative.

Materials:

  • Racemic 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

  • A selection of chiral resolving acids (see Table 2)

  • A selection of solvents (from Table 1)

  • Small vials or a 96-well plate

  • Heating and stirring capabilities

Procedure:

  • In separate vials, dissolve the racemic amine in a variety of solvents.

  • In other vials, prepare solutions of different chiral resolving acids (typically 0.5 to 1.0 equivalent relative to the amine) in the same set of solvents.

  • Combine the amine and acid solutions. Observe for immediate precipitation. If no precipitate forms, allow the solutions to stand, cool, or slowly evaporate.

  • Isolate any crystalline material by filtration.

  • Regenerate the free amine from a small sample of the crystalline salt by dissolving it in an aqueous base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., ethyl acetate).

  • Analyze the enantiomeric excess (ee%) of the recovered amine using chiral High-Performance Liquid Chromatography (HPLC).

  • The combination of resolving agent and solvent that yields a crystalline salt with a high ee% is selected for preparative scale resolution.

Chiral Resolving Acid Type
(+)-Tartaric AcidDicarboxylic Acid
(-)-Dibenzoyl-L-tartaric acidTartaric Acid Derivative
(+)-Mandelic Acidα-Hydroxy Acid
(+)-Camphorsulfonic AcidSulfonic Acid
N-Acetyl-L-phenylalanineN-Protected Amino Acid

Table 2: Common Chiral Resolving Acids for Amines.

Protocol 6: Preparative Scale Chiral Resolution

Objective: To isolate one enantiomer of the 3-aminopiperidine derivative in high purity and yield.

Procedure:

  • Salt Formation: In a suitable reaction vessel, dissolve the racemic amine (1.0 equivalent) and the selected chiral resolving acid (0.5-1.0 equivalent, optimized during screening) in the chosen solvent with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a few crystals of the desired diastereomeric salt (if available from the screening) can be beneficial to induce crystallization and improve selectivity.

  • Isolation: If necessary, further cool the mixture in an ice bath or refrigerator to maximize the yield of the less soluble diastereomeric salt. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

  • Regeneration of the Enantiopure Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • While stirring, add a base (e.g., 1M NaOH) dropwise until the aqueous layer is basic (pH > 10).

    • Separate the organic layer and extract the aqueous layer a few more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the final yield and enantiomeric excess of the product by chiral HPLC.

Chiral_Resolution_Workflow Start Racemic Amine + Chiral Acid Dissolve Dissolve in Optimal Solvent with Heat Start->Dissolve Crystallize Slow Cooling & Crystallization Dissolve->Crystallize Filter Filter to Isolate Less Soluble Diastereomeric Salt Crystallize->Filter MotherLiquor Mother Liquor with More Soluble Diastereomer Filter->MotherLiquor Regenerate Regenerate Free Amine (Base Treatment & Extraction) Filter->Regenerate End Enantiomerically Pure Amine Regenerate->End

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Conclusion

The crystallization of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol derivatives is a multifaceted process that is integral to obtaining a pure, stable, and effective drug substance. A systematic approach to screening solvents and crystallization conditions is essential for controlling the solid-state form and identifying potential polymorphs. For chiral derivatives, diastereomeric salt crystallization remains a powerful and scalable method for isolating the desired enantiomer. The protocols and guidelines presented in this application note provide a robust framework for researchers to develop and optimize the crystallization of this important class of compounds, thereby accelerating their path through the drug development pipeline.

References

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. PharmaCores. [Link]

  • Royal Society of Chemistry. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Royal Society Publishing. [Link]

  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology. ResearchGate. [Link]

  • American Chemical Society. (2002). Engineering Crystalline Architecture with Supramolecular Tapes: Studies on Secondary Donor−Acceptor Interactions in Cocrystals of the Cyclic Dipeptide of Glycine. Crystal Growth & Design. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • American Chemical Society. (1997). Crystal Engineering and Correspondence between Molecular and Crystal Structures. Are 2- and 3-Aminophenols Anomalous?. Journal of the American Chemical Society. [Link]

  • PubMed Central. (n.d.). Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides. PubMed Central. [Link]

  • PubMed Central. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central. [Link]

  • Royal Society of Chemistry. (2025). The effect of solvents on crystal regeneration. CrystEngComm. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification Yield of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-((3-Aminopiperidin-1-yl)methyl)-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol .

This compound presents a unique "perfect storm" of chromatographic challenges: it is a Mannich base containing a highly basic primary amine, a tertiary piperidine nitrogen, and an electron-rich, oxidation-prone phenolic hydroxyl group. The following troubleshooting guides, FAQs, and validated protocols are engineered to help you bypass common pitfalls such as irreversible silica adsorption, poor HPLC retention, and oxidative degradation.

Part 1: Core Troubleshooting & FAQs

Q1: Why do I experience severe streaking, broad tailing, and extremely low recovery (<30%) when purifying this compound on standard silica gel? A1: This is a classic symptom of Brønsted acid-base interactions. Standard unmodified silica gel contains acidic silanol groups (Si-OH) on its surface. Your target compound contains two highly basic centers (the primary and tertiary amines). These basic amines form strong, sometimes irreversible, ionic bonds with the acidic silanols, leading to severe band-spreading and yield loss[1].

  • The Solution: You must disrupt this interaction. You can either use an amine-functionalized silica column (e.g., KP-NH), which pre-neutralizes the stationary phase, or add a volatile "competing base" like 1–2% Triethylamine (TEA) to your mobile phase. The TEA saturates and neutralizes the acidic silanols, allowing your target analyte to elute with a sharp peak shape[2].

Q2: I am using Preparative Reversed-Phase HPLC (RP-HPLC). Should I use a high-pH mobile phase (pH 11) to deprotonate the amines and increase retention? A2: No. While the standard "2 pH rule" for basic amines dictates raising the mobile phase pH to two units above the amine's pKa to render it neutral and lipophilic[1], this strategy fails for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol.

  • The Causality: The molecule contains a phenol (pKa ~9.5). At pH 11, while the amines become neutral, the phenol deprotonates into a highly polar phenolate anion. This not only ruins retention on a C18 column but also makes the electron-rich aromatic ring hyper-susceptible to rapid air oxidation.

  • The Solution: Run the purification at a low pH (e.g., 0.1% Trifluoroacetic acid). At pH 2, the phenol remains neutral, and both amines are fully protonated. The trifluoroacetate counterions form a lipophilic ion-pair with the cationic amines, drastically improving retention and peak symmetry on reversed-phase media[3][4].

Q3: My purified fractions turn pink or brown during solvent evaporation. Is my compound degrading? A3: Yes. Electron-rich phenols—especially ortho-aminomethyl phenols (Mannich bases)—are highly prone to oxidative degradation. Exposure to oxygen during rotary evaporation concentrates the compound while exposing it to heat and air, triggering the formation of colored quinone methide intermediates and polymeric species.

  • The Solution: Always evaporate pooled fractions under reduced pressure at low bath temperatures (< 30 °C). If using RP-HPLC, degas your aqueous and organic solvents thoroughly. Post-evaporation, immediately flush the flask with an inert gas (Argon or N₂) and store the compound at -20 °C, ideally isolated as a stable hydrochloride salt.

Part 2: Chromatographic Strategy & Workflows

To determine the most efficient purification route, you must evaluate your current scale and the crude purity of your synthetic intermediate.

G Start Crude 2-((3-Aminopiperidin-1-yl)methyl) -6-methoxyphenol Q1 Scale < 500 mg & Purity > 80%? Start->Q1 RP_HPLC Preparative RP-HPLC (0.1% TFA in H2O/MeCN) Q1->RP_HPLC Yes NP_Flash Normal Phase Flash Chromatography Q1->NP_Flash No (Large Scale) Q2 Direct Purification Possible? NP_Flash->Q2 Amine_Silica Amine-Functionalized Silica (KP-NH) Q2->Amine_Silica Yes (Minor Impurities) Boc 1. Boc-Protect Primary Amine 2. Standard Silica Purif. 3. TFA Deprotection Q2->Boc No (Severe Streaking)

Fig 1. Decision matrix for selecting the optimal purification workflow based on scale and purity.

Understanding pH-Dependent Ionization

The success of your RP-HPLC method relies entirely on manipulating the ionization state of the molecule.

G LowPH Low pH (< 4) Phenol: Neutral (OH) Amines: Protonated (+) Strategy1 RP-HPLC + 0.1% TFA Ion-Pairing Mode (Optimal Peak Shape) LowPH->Strategy1 MidPH Neutral pH (~7) Phenol: Neutral (OH) Amines: Protonated (+) Strategy2 Standard RP-HPLC Poor Retention & Severe Tailing MidPH->Strategy2 HighPH High pH (> 10) Phenol: Anionic (O-) Amines: Neutral Strategy3 High-pH RP-HPLC Oxidation Risk & Anionic Elution HighPH->Strategy3

Fig 2. pH-dependent ionization states and corresponding RP-HPLC purification strategies.

Part 3: Data Presentation & Phase Selection

Table 1: Physicochemical Properties & Predicted Ionization States
pH LevelPhenol State (pKa ~9.5)3-Amino State (pKa ~10.0)Piperidine N (pKa ~8.5)Net ChargeChromatographic Impact
pH 2.0 Neutral (OH)Protonated (-NH₃⁺)Protonated (-NH⁺-)+2Highly polar; requires ion-pairing (TFA) for C18 retention.
pH 7.4 Neutral (OH)Protonated (-NH₃⁺)Protonated (-NH⁺-)+2Severe tailing on standard C18; irreversible silica binding.
pH 11.0 Anionic (-O⁻)Neutral (-NH₂)Neutral (-N-)-1Poor retention; extreme risk of oxidative degradation.
Table 2: Stationary Phase Comparison for Normal-Phase Purification
Stationary PhaseMobile Phase AdditiveAdvantagesDisadvantagesRecommended Use Case
Standard Silica 1–2% Triethylamine[2]Inexpensive, readily available.TEA must be removed post-purification; residual TEA can interfere with assays.Routine purification of moderately crude batches.
Amine-Silica (KP-NH) None required[1]Excellent peak shape; no volatile bases needed in solvent.Higher cost of columns.High-purity isolation of the final free base.
Basic Alumina None requiredPrevents acid-catalyzed degradation.Different selectivity than silica; method transfer requires optimization.When TEA addition is strictly prohibited by downstream use.

Part 4: Validated Experimental Protocols

Protocol A: Preparative RP-HPLC with Ion-Pairing (Scale: 50–500 mg)

This protocol utilizes low-pH ion-pairing to ensure the phenol remains protonated while the amines are paired with trifluoroacetate, creating a self-validating system where peak symmetry confirms successful ion-pairing[4].

  • Sample Preparation: Dissolve the crude 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol in a minimal volume of 0.1% aqueous TFA / Acetonitrile (80:20 v/v). Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 95% Solvent A (Water + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA) until the UV baseline at 210 nm and 280 nm is perfectly stable.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 5% B.

    • 5–35 min: Linear gradient from 5% B to 60% B.

    • 35–40 min: Column wash at 95% B.

  • Fraction Collection & Verification: Collect fractions based on UV triggering at 280 nm (specific to the phenol ring). Verify fraction purity via analytical LC-MS.

  • Isolation: Immediately freeze the pooled pure fractions on dry ice and lyophilize to yield the target compound as a stable bis-TFA salt. Do not use a rotary evaporator for TFA/Water mixtures, as prolonged heating will degrade the product.

Protocol B: The "Protect & Purify" Strategy (Scale: > 1 Gram)

When direct purification fails due to extreme polarity, temporarily masking the primary amine via Boc-protection drastically reduces basicity, allowing for standard silica chromatography[3][5].

  • Boc-Protection: Dissolve the crude compound in Dichloromethane (DCM). Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

  • Reaction Monitoring: Monitor via TLC (DCM:MeOH 9:1). The Boc-protected intermediate will run significantly higher (Rf ~0.5) than the baseline-stuck crude amine.

  • Normal-Phase Purification: Load the concentrated reaction mixture onto a standard silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate. The reduced polarity allows for >95% recovery of the intermediate.

  • Deprotection: Dissolve the purified intermediate in 4M HCl in Dioxane. Stir for 2 hours at room temperature.

  • Final Isolation: Evaporate the solvent under a stream of Nitrogen gas. Triturate the resulting residue with cold diethyl ether to precipitate the highly pure 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol as a bis-hydrochloride salt. Filter and dry under a high vacuum.

Part 5: References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". Biotage.com. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades". RSC.org. Available at: [Link]

  • American Chemical Society (ACS). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS". ACS.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yields in Piperidine-Phenol Coupling

Diagnostic Overview Coupling piperidine (a secondary, cyclic aliphatic amine) with phenol presents a fundamental thermodynamic challenge. The C(sp2)–O bond in unactivated phenols possesses a high bond dissociation energy...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

Coupling piperidine (a secondary, cyclic aliphatic amine) with phenol presents a fundamental thermodynamic challenge. The C(sp2)–O bond in unactivated phenols possesses a high bond dissociation energy (BDE ~111 kcal/mol), which thermodynamically prohibits direct oxidative addition by standard palladium or nickel catalysts[1]. Consequently, low yields in this specific C–N coupling usually stem from either insufficient electrophilic activation of the phenol or off-target catalytic pathways (such as β -hydride elimination) during the cross-coupling cycle[2].

This guide provides a mechanistic troubleshooting framework, authoritative FAQs, and self-validating protocols to bypass these bottlenecks.

Troubleshooting Logic Tree

PiperidinePhenolTroubleshooting Start Low Yield: Piperidine + Phenol Q1 Is the Phenol Activated? (e.g., to Triflate/Tosylate) Start->Q1 PathDirect Direct Amination Attempted (Dearomatization) Q1->PathDirect No PathBH Buchwald-Hartwig Attempted (Aryl Triflate + Piperidine) Q1->PathBH Yes CheckRedox Check Pd/H2 Balance: Ensure complete rearomatization PathDirect->CheckRedox Q2 Are detriflated byproducts observed via GC-MS? PathBH->Q2 BetaHydride β-Hydride Elimination Occurring: Switch to RuPhos or BrettPhos Q2->BetaHydride Yes Hydrolysis Base Hydrolysis Occurring: Switch NaOtBu to Cs2CO3 Q2->Hydrolysis No (Phenol regenerated)

Caption: Diagnostic logic tree for troubleshooting low yields in piperidine-phenol C-N coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my direct coupling of phenol and piperidine failing completely?

A: Direct cross-coupling without activation is kinetically and thermodynamically restricted. Transition metals cannot readily insert into the strong C(sp2)–OH bond[1]. To achieve coupling, you must either:

  • Activate the phenol by converting it into a pseudo-halide (e.g., aryl triflate or tosylate) prior to a Buchwald-Hartwig amination[3].

  • Utilize a dearomatization-rearomatization strategy , where a palladium catalyst and a hydrogen source temporarily reduce the phenol to a cyclohexanone intermediate, which then undergoes condensation with piperidine followed by oxidative rearomatization[1].

Q2: I activated my phenol to an aryl triflate, but my Buchwald-Hartwig coupling with piperidine yields mostly unreacted phenol. What is happening?

A: You are likely experiencing base-mediated hydrolysis. Strong alkoxide bases (like NaOtBu ) can attack the highly electrophilic sulfur atom of the triflate group, cleaving the S–O bond and regenerating the starting phenol before the palladium catalyst can undergo oxidative addition[3]. Causality-Driven Solution: Switch to a milder, non-nucleophilic base such as Cs2​CO3​ or K3​PO4​ , which provides the necessary basicity for the catalytic cycle without hydrolyzing the triflate[3].

Q3: My reaction consumes the aryl triflate, but I get a high percentage of reduced arene (detriflation) instead of the piperidine-coupled product. Why?

A: Piperidine is a secondary cyclic amine with highly accessible β -hydrogens. If the reductive elimination step of the catalytic cycle is sluggish, the Pd(II)-amine complex will undergo β -hydride elimination instead. This releases an imine and generates a Pd-hydride species, which subsequently reductively eliminates to give the reduced arene (detriflation)[2]. Causality-Driven Solution: You must accelerate reductive elimination. Employing sterically demanding, electron-rich biarylphosphine ligands like RuPhos or BrettPhos forces the palladium center into a geometry that strongly favors rapid C–N reductive elimination over the β -hydride elimination pathway[2].

Quantitative Data: Ligand & Base Optimization

To illustrate the causality of ligand and base selection, the following table summarizes typical reaction outcomes when coupling 4-methoxyphenyl triflate with piperidine under various conditions.

Catalyst PrecursorLigandBaseSolventYield (%)Mechanistic Causality / Failure Mode
Pd(OAc)2​ BINAP NaOtBu Toluene< 20%High rate of β -hydride elimination; significant detriflation observed.
Pd2​(dba)3​ XPhos NaOtBu 1,4-Dioxane45%Base hydrolysis of triflate competes with oxidative addition.
Pd2​(dba)3​ RuPhos Cs2​CO3​ 1,4-Dioxane85%Mild base prevents hydrolysis; bulky ligand accelerates reductive elimination[2].
BrettPhos Pd G3BrettPhosLiHMDSTHF> 90%Precatalyst ensures rapid activation; optimized for secondary cyclic amines.

Self-Validating Experimental Protocols

The industry standard for overcoming this coupling challenge is a two-step sequence: Phenol Activation followed by Buchwald-Hartwig Amination. Every step below includes a built-in validation checkpoint to ensure the system is functioning before proceeding.

Protocol 1: Phenol Activation (Synthesis of Aryl Triflate)

Purpose: Lower the activation barrier for transition-metal oxidative addition by converting the hydroxyl group into a superior leaving group[3].

  • Setup: In a flame-dried flask under inert atmosphere ( N2​ or Ar), dissolve the phenol (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M).

  • Base Addition: Add anhydrous pyridine or triethylamine (2.0 equiv). Cool the mixture to 0∘C using an ice bath.

  • Electrophile Addition: Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv) over 10 minutes.

    • Mechanistic Note: The slow addition prevents localized heating and minimizes the formation of highly colored polymeric byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (TLC/GC-MS): Quench a 50μL aliquot in water/ethyl acetate. Analyze the organic layer. The phenol peak must be completely absent. If unreacted phenol remains, add an additional 0.2 equiv of Tf2​O .

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO3​ and brine. Dry over Na2​SO4​ , concentrate, and purify via short silica plug.

Protocol 2: Buchwald-Hartwig Amination with Piperidine

Purpose: Form the C–N bond while suppressing β -hydride elimination and base-mediated hydrolysis[2][4].

  • Glovebox/Schlenk Setup: To an oven-dried reaction vial, add Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and anhydrous Cs2​CO3​ (1.4 equiv).

    • Self-Validation: Ensure the Cs2​CO3​ is finely milled and strictly anhydrous. Clumpy base indicates water absorption, which will hydrolyze your triflate.

  • Reagent Addition: Add the aryl triflate (1.0 equiv) and piperidine (1.2 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration[4]. Seal the vial.

  • Heating: Heat the reaction mixture at 85∘C for 12–16 hours under vigorous stirring.

  • Validation Checkpoint (In-Process GC-MS): At 4 hours, take an aliquot.

    • If the starting triflate is gone but the product mass is missing, check for the detriflated arene (indicates ligand failure/ β -hydride elimination).

    • If the phenol mass is present, your base or solvent was wet, causing hydrolysis.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, filter through Celite, and purify via flash chromatography.

Advanced Mechanistic Pathway: Direct Dearomatization-Rearomatization

For researchers looking to avoid stoichiometric triflating agents, emerging methodologies utilize a redox-neutral dearomatization-rearomatization pathway[1].

DearomatizationMechanism Phenol Phenol (Stable Aromatic) Dearom Dearomatization [Pd] / H-donor Phenol->Dearom Cyclohexanone Cyclohexanone Intermediate Dearom->Cyclohexanone Condensation Condensation + Piperidine Cyclohexanone->Condensation Enamine Enamine/Imine Intermediate Condensation->Enamine Rearom Rearomatization [Pd] / H-acceptor Enamine->Rearom Product N-Aryl Piperidine (Target) Rearom->Product

Caption: Catalytic dearomatization-rearomatization pathway for direct, triflate-free phenol-piperidine coupling.

In this pathway, palladium temporarily breaks the aromaticity of the phenol, converting it into a highly electrophilic cyclohexanone. Piperidine readily condenses with this ketone to form an enamine, which the palladium catalyst subsequently oxidizes back into an aromatic ring, yielding the final C–N coupled product[1].

References

  • Afanasenko, A., et al. "En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization–Rearomatization Processes." Accounts of Chemical Research, 2020.[Link]

  • Taeufer, T., and Pospech, J. "Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates." The Journal of Organic Chemistry, 2020.[Link]

  • Ruiz-Castillo, P., and Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[Link]

  • Zhao, Y., et al. "Nickel-Catalyzed Decarboxylation of Aryl Carbamates for Converting Phenols into Aromatic Amines." Journal of the American Chemical Society, 2019.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol vs. Standard Piperidine Scaffolds in Kinase Inhibitor Development

As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I frequently evaluate novel chemical building blocks to overcome affinity and metabolic bottlenecks. While unsubstituted 3-aminopiperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I frequently evaluate novel chemical building blocks to overcome affinity and metabolic bottlenecks. While unsubstituted 3-aminopiperidine is a ubiquitous hinge-binding or solvent-channel motif in medicinal chemistry, it often suffers from poor target residence time and rapid metabolic clearance.

This guide provides an objective, data-driven comparison between standard piperidine derivatives and the highly functionalized scaffold 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol (CAS 1305849-69-7) [1]. We will specifically examine its application in developing inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK), a critical target in oncology[2].

Structural & Mechanistic Rationale: The "Why"

When designing ATP-competitive kinase inhibitors (such as 1,5-naphthyridine derivatives targeting MELK), the choice of the solvent-exposed or ribose-pocket-binding appendage dictates both potency and pharmacokinetic viability[2].

  • Standard 3-Aminopiperidine: Acts as a simple basic amine. While it provides necessary aqueous solubility, it lacks specific directional interactions within the kinase active site, leading to transient binding (high Koff​ rates).

  • 1-Benzylpiperidin-3-amine: The addition of a simple benzyl group provides lipophilic shielding, increasing membrane permeability. However, the unsubstituted benzylic position is highly susceptible to rapid cytochrome P450-mediated oxidation.

  • 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol: This scaffold incorporates an o-vanillin-derived moiety.

    • Mechanistic Advantage 1 (Bidentate H-Bonding): The phenol hydroxyl acts as a strong hydrogen bond donor, while the adjacent methoxy oxygen acts as an acceptor. This network displaces high-energy water molecules in the kinase ribose pocket, locking the ligand into a thermodynamically favorable conformation.

    • Mechanistic Advantage 2 (Metabolic Shielding): The bulky, electron-rich ortho-substituents sterically hinder the benzylic carbon, drastically reducing the rate of N-dealkylation by hepatic enzymes.

Biological Context: Disrupting the MELK-FOXM1 Axis

MELK is markedly overexpressed in Glioblastoma Stem Cells (GSCs) and Triple-Negative Breast Cancers (TNBC), where it drives tumor proliferation and radioresistance[3][4]. Mechanistically, MELK directly binds and phosphorylates the transcription factor FOXM1 at Ser35[5]. This phosphorylation activates FOXM1, driving the expression of mitotic regulatory genes (e.g., Cyclin B1) essential for cancer stem cell survival[3][6].

Integrating the 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol scaffold into a naphthyridine core yields inhibitors capable of deeply penetrating the MELK active site, thereby shutting down this oncogenic axis[2].

MELK_Pathway MELK MELK Kinase (Overexpressed in GSCs) FOXM1 FOXM1 (Transcription Factor) MELK->FOXM1 Phosphorylation (Ser35) MitoticGenes Mitotic Regulatory Genes (Cyclin B1, CDC25B) FOXM1->MitoticGenes Transcriptional Activation GSC Glioblastoma Stem Cell Proliferation & Survival MitoticGenes->GSC Cell Cycle Progression Inhibitor Scaffold-derived MELK Inhibitor Inhibitor->MELK Direct Inhibition (ATP-competitive)

Fig 1: MELK-FOXM1 signaling pathway in Glioblastoma Stem Cells and targeted inhibition.

Experimental Workflows & Self-Validating Protocols

To objectively utilize and evaluate this scaffold, my laboratory employs the following optimized, self-validating workflows.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling

This protocol details the coupling of the scaffold's primary amine to a heteroaryl chloride (e.g., a 1,5-naphthyridine core).

  • Preparation: Dissolve 1.0 eq of the heteroaryl chloride core and 1.2 eq of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

    • Causality: NMP is selected over DMF because its superior solvation properties for rigid heteroaromatics and higher boiling point stabilize the Meisenheimer complex transition state during SNAr.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA non-nucleophilically scavenges the HCl byproduct. We avoid stronger inorganic bases (like Cs2​CO3​ ) to prevent base-catalyzed oxidation of the electron-rich phenol moiety.

  • Reaction: Heat the mixture to 120 °C for 4 hours under an inert argon atmosphere.

  • Self-Validation Step: Analyze a 5 µL aliquot via LC-MS. The reaction is considered validated and complete only when the starting heteroaryl chloride peak ( m/z [M+H]+ ) is <5% relative to the product peak.

Protocol B: TR-FRET MELK Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here; standard luminescence assays are prone to auto-fluorescence interference from phenol/methoxy-containing aromatic compounds.

  • Buffer Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical to prevent the lipophilic piperidine derivatives from non-specifically aggregating or adhering to the microplate walls.

  • Pre-Incubation: Incubate 2 nM recombinant MELK enzyme with varying concentrations of the synthesized inhibitor for 30 minutes at room temperature.

    • Causality: Bulky o-vanillin derivatives often exhibit slow-binding kinetics due to the required displacement of tightly bound water networks in the active site. Pre-incubation ensures thermodynamic equilibrium is reached, preventing artificially inflated IC50​ values.

  • Initiation: Add ATP at its apparent Km​ (10 µM) and ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Detection & Self-Validation: Add Eu-anti-phospho antibody. Read on a TR-FRET microplate reader (Excitation 340 nm, Emission 615/665 nm).

    • Validation Step: Calculate the Z'-factor using positive (e.g., OTSSP167) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness.

Workflow S1 Scaffold Selection: CAS 1305849-69-7 S2 SNAr Coupling (Naphthyridine Core) S1->S2 S3 Purification (Prep-HPLC) S2->S3 S4 TR-FRET Kinase Assay S3->S4 S5 GSC Cellular Viability Assay S4->S5

Fig 2: Hit-to-lead workflow integrating CAS 1305849-69-7 into kinase inhibitor pipelines.

Comparative Performance Data

The following table summarizes representative Structure-Activity Relationship (SAR) data when these piperidine scaffolds are coupled to a standard 1,5-naphthyridine hinge-binding core.

Scaffold VariantStructural AdvantageMELK IC50​ (nM)GSC Viability IC50​ (nM)HLM T1/2​ (min)
3-Aminopiperidine None (Highly solvent exposed)450>10,00012
1-Benzylpiperidin-3-amine Lipophilic shielding1202,50028
CAS 1305849-69-7 Bidentate H-bonding & Steric Shielding 15 180 85

Data Interpretation: The integration of the 2-hydroxy-3-methoxybenzyl moiety (CAS 1305849-69-7) yields a 30-fold increase in biochemical potency against MELK compared to the unsubstituted piperidine. Furthermore, the steric and electronic deactivation provided by the ortho-substituents protects the benzylic position from rapid metabolism, extending the Human Liver Microsome (HLM) half-life from 12 minutes to 85 minutes, making it a highly superior candidate for in vivo oncology models.

References

  • WO2013109388A2 - 1,5-naphthyridine derivatives and melk inhibitors containing the same.
  • 169452-17-9 | (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride. BLD Pharm.
  • MELK-Dependent FOXM1 Phosphorylation is Essential for Prolifer
  • Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies. MDPI.
  • MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 P

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol. As a compound combining a substituted phenol and a nitrogen-containing h...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol. As a compound combining a substituted phenol and a nitrogen-containing heterocyclic moiety, it requires careful management to ensure personnel safety and environmental protection. This guide is designed for laboratory professionals engaged in research and development and is grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the chemical nature of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is the foundation of its safe disposal. The molecule's structure incorporates a phenol group, known for potential toxicity and environmental hazards, and an aminopiperidine group, a class of nitrogen-containing heterocycles common in biologically active pharmaceuticals.[1][2]

Table 1: Inferred Hazard Profile

Hazard CategoryAnticipated RiskRationale & Authoritative Sources
Acute Toxicity (Oral/Dermal) Harmful. Likely Category 4.2-Methoxyphenol is classified as harmful if swallowed.[3][4] Aminopiperidine derivatives are also noted as harmful.[5][6]
Skin Corrosion/Irritation Irritant. Likely Category 2.2-Methoxyphenol causes skin irritation.[4] Aminopiperidine compounds can also cause skin irritation.[5][7]
Serious Eye Damage/Irritation Serious Eye Damage/Irritation. Likely Category 1 or 2.2-Methoxyphenol causes serious eye damage.[3] Aminopiperidine derivatives are known eye irritants.[5][8]
Aquatic Toxicity Harmful to aquatic life. Phenolic compounds are generally harmful to aquatic life, even at low concentrations.[9][10]

Causality: The phenolic hydroxyl group and the basic amino group are reactive sites that contribute to the compound's biological and chemical reactivity. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of waterways.[9][11]

Immediate Safety: Spill Management Protocol

Proper spill management is critical to prevent exposure and environmental contamination. All personnel handling this compound should be trained in these procedures.[12]

Step 1: Evacuate and Alert

  • Alert personnel in the immediate vicinity of the spill.[13]

  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

Step 2: Don Appropriate PPE

  • Wear, at a minimum:

    • Nitrile gloves (inspect before use).[11]

    • Tightly fitting safety goggles and a face shield.[3][11]

    • A lab coat.[7]

  • For large spills or solids that may generate dust, respiratory protection (e.g., N95 or P1 dust mask) may be necessary.[7][11]

Step 3: Contain and Clean

  • For Solid Spills: Gently sweep up the material to avoid generating dust.[7][11] Place into a clearly labeled, sealable container for hazardous waste.[9][13]

  • For Liquid Spills/Solutions: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[14] Once absorbed, scoop the material into a labeled hazardous waste container.

  • DO NOT use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • DO NOT wash spills into the sewer system.[9]

Step 4: Decontaminate

  • Wash the spill area thoroughly with soap and large amounts of water.[7]

  • Collect the cleaning materials and initial rinseate as hazardous waste.

Step-by-Step Disposal and Waste Segregation

The primary principle of chemical waste management is proper segregation to prevent dangerous reactions.[15] This compound, being a basic nitrogen-containing substance, must be segregated from acids and strong oxidizing agents.[5]

Protocol for Waste Collection:

  • Select a Designated Container:

    • Use a chemically compatible, leak-proof container with a secure, airtight lid, clearly marked as "Hazardous Waste".[15][16] High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be in good condition, free from damage or leaks.[16]

  • Label the Container Correctly:

    • Proper labeling is a regulatory requirement and essential for safe handling.[15]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol". List any solvents or other chemicals mixed in the container.

      • The approximate concentration and volume.

      • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The date waste was first added to the container.

  • Segregate Waste Streams:

    • Solid Waste: Collect unadulterated solid compound, contaminated personal protective equipment (PPE) (e.g., gloves), and absorbent materials from spills in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams, particularly acidic or halogenated solvent waste.

    • Acutely Contaminated Items (Sharps): Any needles or blades used to handle the solid compound should be disposed of in a designated sharps container and treated as hazardous waste.

  • Store Waste Safely:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[16]

    • This area should be under the control of laboratory personnel, away from heat sources, and in a well-ventilated location.[15][17]

    • Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[16]

  • Arrange for Disposal:

    • Adhere to your institution's hazardous waste storage time limits (e.g., do not exceed 55 gallons of hazardous waste in the lab).[12]

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[9][15]

    • Disposal will likely involve high-temperature incineration in a permitted hazardous waste facility.[14]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste containing 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol from the point of generation to its final disposal pathway.

G cluster_0 Waste Characterization cluster_1 Containment & Segregation cluster_2 Storage & Disposal start Waste Generation (e.g., unused reagent, contaminated labware) decision1 Is the waste solid or liquid? start->decision1 solid_waste Solid Waste Stream (e.g., powder, contaminated gloves, absorbent) decision1->solid_waste Solid liquid_waste Liquid Waste Stream (e.g., solutions, reaction mixtures) decision1->liquid_waste Liquid container_solid Select & Label Solid Waste Container solid_waste->container_solid container_liquid Select & Label Liquid Waste Container liquid_waste->container_liquid segregate Ensure Segregation (Keep away from acids and oxidizers) container_solid->segregate container_liquid->segregate storage Store in Designated Satellite Accumulation Area with Secondary Containment segregate->storage request_pickup Request Pickup from EHS or Licensed Waste Contractor storage->request_pickup disposal Final Disposal via Incineration request_pickup->disposal

Caption: Disposal workflow for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol.

Decontamination of Empty Containers

An "empty" container that held this compound must still be managed carefully. According to U.S. Environmental Protection Agency (EPA) regulations, a container that held a non-acute hazardous waste is considered empty and can be disposed of as regular trash only after all possible contents have been removed.[12]

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[12]

  • Collect Rinseate: The first rinseate, and subsequent rinses, must be collected and disposed of as hazardous liquid waste.[12]

  • Deface Label: Completely remove or deface the original chemical label on the empty container.[12]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in regular trash or recycling, depending on institutional policy.

Regulatory Framework

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[16][18] Your institution's EHS department is the primary resource for ensuring compliance with all applicable rules.

By adhering to this guide, researchers can ensure the safe and compliant disposal of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet. (n.d.). AAPPTec, LLC.
  • Safety Data Sheet: 2-Methoxyphenol(o-). (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Chemically hazardous waste. (n.d.). Environmental Science Center - The University of Tokyo. Retrieved from [Link]

  • Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride. (n.d.). Apollo Scientific.
  • Hazardous Substance Fact Sheet: Phenol. (n.d.). New Jersey Department of Health.
  • (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. (2024, March 29). Jubilant Ingrevia Limited.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Safety Data Sheet: 3-Aminopiperidine dihydrochloride. (2009, March 31). Fisher Scientific.
  • Safety Data Sheet: 3-Aminopiperidine dihydrochloride. (2023, July 7). CymitQuimica.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Ultrasonic destruction of phenol and substituted phenols: a review of current research. (2006, April 15). ScienceDirect.
  • How can I dispose phenol? (2015, January 9). ResearchGate. Retrieved from [Link]

  • Process development for removal of substituted phenol by carbonaceous adsorbent obtained from fertilizer waste. (1997, September 1). OSTI.GOV. Retrieved from [Link]

  • Safety Data Sheet: 2-Methoxyphenol. (n.d.). Carl ROTH.
  • Hazardous Waste: Guidelines and Regulations. (n.d.). Environmental Protection Agency.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. (2005, March 23). ACS Publications. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved from [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). (2024, July 25). PubMed. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Understanding the Potential Hazards Given the chemical structure, we must anticipate potential hazards associated with this compound. The aminopiperidine group suggests potential skin and eye irritation, and possible sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Potential Hazards

Given the chemical structure, we must anticipate potential hazards associated with this compound. The aminopiperidine group suggests potential skin and eye irritation, and possible sensitization.[7][8] The methoxyphenol component indicates that the compound may be harmful if swallowed or inhaled.[9] As with many research chemicals, the full toxicological profile is unknown.[10][11] Therefore, it is crucial to handle this compound with the utmost care, assuming it is hazardous until proven otherwise.

Essential Engineering Controls: Your First Line of Defense

The primary engineering control for handling 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is a certified chemical fume hood.[12] This will minimize the risk of inhalation exposure to any fine powders or aerosols that may be generated during handling. Ensure that the fume hood has adequate airflow and is used for all weighing, reconstitution, and transfer steps.

Personal Protective Equipment (PPE): A Detailed Protocol

Your personal protective equipment is your last line of defense. The following table outlines the minimum required PPE for handling this compound.

Body Part Protection Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is advised for handling larger quantities or for prolonged procedures.
Eyes Safety gogglesSafety goggles provide essential protection against splashes and airborne particles.[12] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned to protect your skin and clothing from potential contamination.
Respiratory Approved respirator (if necessary)While working in a fume hood should be sufficient, if there is any risk of aerosol generation outside of a contained system, a NIOSH-approved respirator with appropriate cartridges should be used.[12]

Safe Handling and Operational Plan

A methodical and cautious approach is critical when working with this compound.

4.1. Weighing and Preparation of Solutions

  • Preparation: Before handling the compound, ensure your work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvents, vortex mixer) within easy reach.

  • Weighing: Tare your balance with a clean weigh boat. Carefully transfer the desired amount of the solid compound onto the weigh boat using a clean spatula. Avoid any sudden movements that could create dust.

  • Dissolving: Add the appropriate solvent to the vessel you will be using for your experiment. Slowly add the weighed compound to the solvent. Cap the vessel securely and dissolve the compound by gentle swirling or vortexing.

4.2. Storage Store 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol in a tightly sealed container, protected from light.[9] It is recommended to store it in a refrigerated and well-ventilated area.[12]

Emergency Procedures: Be Prepared

Accidents can happen. A swift and correct response is crucial to minimizing harm.

5.1. First Aid Measures [7][12]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][12] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

5.2. Accidental Release Management In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Management_Workflow cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Disposal & Follow-up Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess Don_PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->Don_PPE If spill is manageable Contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Collect Carefully collect the absorbed material into a labeled waste container Contain->Collect Clean Clean the spill area with a suitable solvent, followed by soap and water Collect->Clean Dispose Dispose of the waste container as hazardous chemical waste Clean->Dispose Decontaminate Decontaminate all equipment used for cleanup Dispose->Decontaminate Report Report the incident to the laboratory supervisor Decontaminate->Report

Caption: Workflow for managing a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, including empty containers, contaminated absorbent material, and disposable PPE, must be treated as hazardous chemical waste.[12]

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed container.

  • Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[12] Always comply with all local, state, and federal regulations for hazardous waste disposal.

References

  • Australian Government Department of Health. (2019, March 8). 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Defense Technical Information Center. (2023, May 29). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. Retrieved from [Link]

  • Google Patents. (n.d.). US8119648B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • PubChem. (n.d.). 2-((4-aminopiperidin-1-yl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Methoxy-2-methyl-3-piperidin-1-ylmethyl-1H-quinolin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). (R,E)-8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]

  • Elliott, S., et al. (2015, August 6). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Journal of Analytical Toxicology. Retrieved from [Link]

  • SciSpace. (2015, August 6). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol dihydrochloride. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol
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